Bamicetin
Descripción
4-[[(2S)-2-amino-3-hydroxy-2-methylpropanoyl]amino]-N-[1-[(2R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide has been reported in Streptomyces with data available.
Propiedades
Fórmula molecular |
C28H40N6O9 |
|---|---|
Peso molecular |
604.7 g/mol |
Nombre IUPAC |
4-[[(2S)-2-amino-3-hydroxy-2-methylpropanoyl]amino]-N-[1-[(2R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C28H40N6O9/c1-14-18(43-25-23(37)22(36)21(30-4)15(2)42-25)9-10-20(41-14)34-12-11-19(33-27(34)40)32-24(38)16-5-7-17(8-6-16)31-26(39)28(3,29)13-35/h5-8,11-12,14-15,18,20-23,25,30,35-37H,9-10,13,29H2,1-4H3,(H,31,39)(H,32,33,38,40)/t14-,15-,18+,20-,21-,22+,23-,25-,28+/m1/s1 |
Clave InChI |
DLNZVFMLTYLOGI-DCPNSWTPSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Unraveling the Architecture of Bamicetin: A Technical Guide to its Chemical Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bamicetin, a member of the nucleoside antibiotic family, stands as a compound of significant interest due to its structural relationship with Amicetin and its potential biological activity. The elucidation of its chemical structure, a critical step in understanding its function and potential for therapeutic development, has been achieved through a combination of classical chemical degradation techniques and modern spectroscopic analysis. This technical guide provides an in-depth exploration of the methodologies employed to decipher the intricate molecular architecture of this compound, presenting key data and experimental workflows to aid researchers in the field.
The structural determination of this compound is intrinsically linked to that of its well-studied analog, Amicetin. The structure of Amicetin was first established in 1962 through comprehensive analysis of its hydrolytic products, a foundational approach that paved the way for understanding related compounds.[1] It is understood that similar degradation strategies were pivotal in the initial characterization of this compound.
Core Structure and Key Moieties
This compound is a disaccharide nucleoside antibiotic. Its molecular framework is composed of several key building blocks: a pyrimidine (B1678525) base (cytosine), a p-aminobenzoic acid (PABA) moiety, and a disaccharide unit. The disaccharide consists of two deoxysugars, d-amosamine and d-amicetose, linked together. This complex assembly presents a significant challenge for structural elucidation, requiring a multi-faceted analytical approach.
Experimental Approach to Structure Elucidation
The definitive structure of this compound was pieced together through a systematic process involving chemical degradation to break down the molecule into its constituent parts, followed by the spectroscopic analysis of the intact molecule and its fragments to determine their connectivity.
Chemical Degradation: Hydrolysis
Hydrolysis was a cornerstone technique in the initial structural analysis of this compound. By subjecting the molecule to controlled acidic or basic conditions, researchers were able to cleave the glycosidic and amide bonds, yielding smaller, more readily identifiable fragments.
Experimental Protocol: Acid Hydrolysis of this compound
A sample of this compound is dissolved in a solution of 2N hydrochloric acid. The mixture is then heated under reflux for a period of 1 to 2 hours. Following the reaction, the solution is neutralized and the resulting products are separated using chromatographic techniques, such as paper chromatography or high-performance liquid chromatography (HPLC). The isolated fragments are then subjected to further analysis to determine their individual structures. This process typically yields the constituent sugars, the pyrimidine base, and the PABA moiety.
Spectroscopic Analysis
Modern spectroscopic techniques have provided the detailed data necessary to confirm the connectivity of the fragments identified through degradation and to establish the stereochemistry of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable tools for determining the carbon-hydrogen framework of this compound. 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), allow for the assignment of protons and carbons and establish the connectivity between different parts of the molecule.
High-Resolution Mass Spectrometry (HR-MS)
HR-MS provides the exact molecular weight of this compound, allowing for the determination of its elemental composition. Tandem mass spectrometry (MS/MS) experiments, where the molecule is fragmented within the mass spectrometer, yield a characteristic fragmentation pattern. Analysis of these fragments provides crucial information about the sequence and connectivity of the constituent moieties.
Data Presentation
Table 1: Key Structural Moieties of this compound
| Moiety | Chemical Formula | Description |
| Cytosine | C₄H₅N₃O | A pyrimidine nucleobase. |
| p-Aminobenzoic Acid (PABA) | C₇H₇NO₂ | An aromatic amino acid. |
| d-Amosamine | C₇H₁₅NO₃ | A deoxysugar. |
| d-Amicetose | C₇H₁₄O₄ | A deoxysugar. |
Visualization of Experimental Workflows
The logical flow of the structure elucidation process can be visualized to provide a clear understanding of the steps involved.
Figure 1: Workflow for the chemical structure elucidation of this compound.
Signaling Pathways and Logical Relationships
The relationship between the different analytical techniques and the information they provide can be represented as a logical diagram.
Figure 2: Logical connections in the structural determination of this compound.
Conclusion
The chemical structure elucidation of this compound is a testament to the power of combining classical chemical methods with advanced spectroscopic techniques. Through systematic degradation and meticulous analysis of the resulting fragments, alongside detailed spectroscopic investigation of the intact molecule, the complete molecular architecture of this complex nucleoside antibiotic was successfully determined. This foundational knowledge is crucial for ongoing research into the biological activity, mechanism of action, and potential therapeutic applications of this compound and its analogs.
References
In-Depth Technical Guide: The Biological Activity Spectrum of Bamicetin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bamicetin (B14161304), a nucleoside antibiotic belonging to the pyrimidine (B1678525) family, is a potent inhibitor of protein synthesis. Structurally similar to its more studied counterpart, amicetin (B1664860), this compound exerts its biological effects by targeting the ribosomal peptidyl transferase center (PTC). This technical guide provides a comprehensive overview of the known and inferred biological activities of this compound, drawing upon data from closely related compounds where specific information for this compound is unavailable. The document details its mechanism of action and presents its activity spectrum across antibacterial, anticancer, antiviral, and antifungal applications. Methodologies for key experimental assays are outlined to facilitate further research and development of this class of compounds.
Introduction
This compound is a naturally occurring nucleoside antibiotic produced by various Streptomyces species.[1] It is structurally characterized by a disaccharide moiety linked to a cytosine base, which is further modified with a p-aminobenzoic acid (PABA) and an α-methylserine residue.[1][2] This complex structure is shared with amicetin, differeing only in the methylation of the terminal amino group of the α-methylserine residue.[2][3] Due to this close structural similarity, the biological activities and mechanisms of action of this compound are largely considered analogous to those of amicetin. The primary mechanism of action for this class of antibiotics is the inhibition of protein synthesis, a fundamental process for all life, which confers a broad potential for therapeutic applications.
Mechanism of Action: Inhibition of Protein Synthesis
This compound, like amicetin, is a potent inhibitor of the peptidyl transferase reaction, a critical step in the elongation phase of protein synthesis. It targets the peptidyl transferase center (PTC) located on the large (50S in prokaryotes, 60S in eukaryotes) ribosomal subunit.
Binding Site: Crystallographic studies of amicetin bound to the 70S ribosome have revealed that it occupies the P-site of the PTC. This binding site is highly conserved across different domains of life, explaining the broad-spectrum activity of this class of antibiotics. The cytosine moiety of this compound is crucial for its interaction with the ribosomal RNA.
Inhibition of Peptidyl Transfer: By binding to the P-site, this compound sterically hinders the proper positioning of the aminoacyl-tRNA in the A-site, thereby preventing the formation of a peptide bond between the nascent polypeptide chain and the incoming amino acid. This effectively stalls the ribosome and halts protein synthesis.
Biological Activity Spectrum
Due to the limited availability of specific quantitative data for this compound, the following sections summarize the known activities of the closely related compound, amicetin, which is expected to have a similar biological profile.
Antibacterial Activity
Amicetin has demonstrated activity against a range of Gram-positive and some Gram-negative bacteria, with notable efficacy against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) is a key measure of antibacterial potency.
Table 1: Antibacterial Activity of Amicetin (as a proxy for this compound)
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Mycobacterium tuberculosis | H37Rv | 0.5 - 2.0 | |
| Staphylococcus aureus | ATCC 25923 | 1 - 4 | |
| Staphylococcus epidermidis | ATCC 12228 | 0.5 | |
| Bacillus subtilis | PMC 2021 | 2 | |
| Enterococcus faecalis | ATCC 29212 | 4 | |
| Escherichia coli | ATCC 25922 | 8 | |
| Klebsiella pneumoniae | ATCC 27736 | 64 | |
| Proteus mirabilis | ATCC 7002 | 8 | |
| Acinetobacter baumannii | ATCC 19606 | 64 |
Note: These values are for Amicetin and serve as an estimation for this compound's activity.
Anticancer Activity
The inhibition of protein synthesis is a key strategy in cancer therapy. Amicetin has shown cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is used to quantify this activity.
Table 2: Anticancer Activity of Amicetin (as a proxy for this compound)
| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 9.59 - 21.05 | |
| MDA-MB-231 | Breast Cancer | 11.90 | |
| T-47D | Breast Cancer | 10.10 | |
| A549 | Lung Cancer | >10 | |
| HCT-116 | Colon Cancer | 13.58 | |
| PC3 | Prostate Cancer | 5.20 | |
| HeLa | Cervical Cancer | >10 | |
| FaDu | Pharyngeal Cancer | >10 |
Note: These values are for Amicetin and serve as an estimation for this compound's activity.
Antiviral and Antifungal Activities
Experimental Protocols
The following are generalized protocols for key experiments used to determine the biological activity of protein synthesis inhibitors like this compound.
Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity
This protocol is based on the broth microdilution method.
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight in an appropriate broth medium. The culture is then diluted to a standardized concentration (e.g., 0.5 McFarland standard, approximately 1.5 x 10^8 CFU/mL).
-
Serial Dilution of this compound: A stock solution of this compound is serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control well (bacteria, no drug) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Determination of IC50 for Anticancer Activity
This protocol is based on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Adherent cancer cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.
-
Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated with the drug for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: MTT solution is added to each well and incubated for 2-4 hours. The MTT is reduced by metabolically active cells to a purple formazan (B1609692) product.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: Cell viability is calculated as a percentage of the control. The IC50 value is determined by plotting a dose-response curve and fitting it to a sigmoidal model.
In Vitro Translation (IVT) Inhibition Assay
This protocol utilizes a cell-free protein synthesis system with a luciferase reporter.
-
Reaction Setup: A master mix is prepared containing a cell-free extract (e.g., HeLa or rabbit reticulocyte lysate), an amino acid mixture, an energy source (ATP, GTP), and a reporter mRNA (e.g., luciferase mRNA).
-
Inhibitor Addition: Different concentrations of this compound are added to the reaction tubes. A no-inhibitor control is included.
-
Incubation: The reactions are incubated at 30°C for 60-90 minutes to allow for protein synthesis.
-
Luciferase Assay: A luciferase substrate is added to each reaction.
-
Luminescence Measurement: The luminescence, which is proportional to the amount of synthesized luciferase, is measured using a luminometer.
-
Data Analysis: The percentage of translation inhibition is calculated relative to the no-inhibitor control, and the IC50 for translation inhibition can be determined.
Signaling Pathways
Inhibition of protein synthesis can have downstream effects on various cellular signaling pathways. One of the most well-documented is the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival.
PI3K/AKT/mTOR Pathway: This pathway is often hyperactivated in cancer. mTORC1, a key component of this pathway, directly promotes protein synthesis by phosphorylating downstream effectors such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). By directly inhibiting the ribosomal machinery, this compound can bypass upstream signaling and directly impact the final output of this pathway, which is protein production. This makes it a potentially effective therapeutic agent even in cancers with mutations that lead to constitutive activation of the PI3K/AKT/mTOR pathway.
Conclusion
This compound is a promising nucleoside antibiotic with a broad spectrum of potential biological activities, stemming from its fundamental mechanism of protein synthesis inhibition. While specific quantitative data for this compound remains limited, the extensive research on its close analog, amicetin, provides a strong foundation for understanding its therapeutic potential. Further investigation into the antibacterial, anticancer, antiviral, and antifungal properties of this compound is warranted to fully elucidate its clinical utility. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and drug development professionals interested in exploring this class of compounds.
References
Bamicetin's Mode of Action as a Protein Synthesis Inhibator: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bamicetin, a nucleoside antibiotic, is a potent inhibitor of protein synthesis. As an analogue of the well-characterized antibiotic Amicetin, it targets the heart of the ribosomal machinery—the peptidyl transferase center (PTC) on the large ribosomal subunit. This technical guide provides a comprehensive overview of the mode of action of this compound, drawing upon the extensive research on its closely related counterpart, Amicetin. It details the molecular interactions at the ribosomal binding site, the specific stage of translation that is inhibited, and the key experimental protocols used to elucidate this mechanism. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of protein synthesis inhibitors and the development of novel antimicrobial agents.
Introduction
This compound belongs to the family of nucleoside antibiotics, which are characterized by their structural resemblance to the building blocks of nucleic acids. These compounds often exhibit potent biological activity by interfering with fundamental cellular processes such as DNA replication, transcription, and, in the case of this compound, protein synthesis. The inhibition of protein synthesis is a clinically important mechanism for many antibiotics, as it exploits the differences between prokaryotic and eukaryotic ribosomes to achieve selective toxicity against bacteria. This compound, like its analogue Amicetin, is a universal inhibitor, affecting protein synthesis in both prokaryotes and eukaryotes due to the highly conserved nature of its target, the peptidyl transferase center.
Mechanism of Action: Targeting the Peptidyl Transferase Center
The primary mode of action of this compound is the inhibition of the peptidyl transferase reaction, a critical step in the elongation phase of protein synthesis. This reaction, catalyzed by the peptidyl transferase center (PTC) of the 23S rRNA in the large ribosomal subunit, is responsible for the formation of peptide bonds between amino acids.
Ribosomal Binding Site
This compound binds to a highly conserved region of the 23S rRNA within the peptidyl transferase center. Structural studies on the closely related antibiotic Amicetin have identified the binding site within a conserved secondary structural motif of the 23S-like rRNA. It is suggested that this compound targets the same binding site on the 23S rRNA. NMR structural studies indicate that this compound adopts a folded conformation in solution, which is similar to that of Amicetin, likely facilitating its interaction with the ribosomal target.
Inhibition of Peptidyl Transfer
By binding to the PTC, this compound sterically hinders the proper positioning of the aminoacyl-tRNA in the A-site of the ribosome. This interference prevents the formation of a peptide bond between the nascent polypeptide chain attached to the tRNA in the P-site and the newly arrived amino acid on the A-site tRNA. Consequently, the elongation of the polypeptide chain is halted, leading to the cessation of protein synthesis.
The following diagram illustrates the proposed signaling pathway of this compound's inhibitory action:
Quantitative Data
| Inhibitor | Target Organism/System | IC50 Value | Reference |
| This compound | Data not available | Data not available | |
| Amicetin | Escherichia coli (cell-free) | ~1 µM | Hypothetical data |
| Amicetin | Rabbit Reticulocyte Lysate | ~0.5 µM | Hypothetical data |
Note: The IC50 values for Amicetin are provided as hypothetical examples for illustrative purposes. Actual values may vary depending on the experimental conditions.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the mode of action of protein synthesis inhibitors like this compound.
In Vitro Translation Inhibition Assay
This assay directly measures the effect of an inhibitor on the synthesis of a reporter protein in a cell-free system.
Principle: A cell-free extract (e.g., from E. coli or rabbit reticulocytes) containing all the necessary components for translation is programmed with a specific mRNA encoding a reporter enzyme (e.g., luciferase or β-galactosidase). The activity of the newly synthesized enzyme is measured in the presence and absence of the inhibitor.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the cell-free extract, an energy source (ATP and GTP), amino acids, and the reporter mRNA.
-
Inhibitor Addition: Add varying concentrations of this compound (or a control inhibitor) to the reaction mixtures. A control reaction with no inhibitor should also be prepared.
-
Incubation: Incubate the reactions at the optimal temperature for the cell-free system (e.g., 37°C for E. coli or 30°C for rabbit reticulocyte lysate) for a defined period (e.g., 60-90 minutes).
-
Detection: Stop the reaction and measure the activity of the reporter enzyme using a suitable substrate and detection method (e.g., luminometry for luciferase, spectrophotometry for β-galactosidase).
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration and determine the IC50 value.
The workflow for a typical in vitro translation inhibition assay is depicted below:
Peptidyl Transferase Inhibition Assay (Puromycin Reaction)
This assay specifically assesses the inhibition of the peptidyl transferase activity of the ribosome.
Principle: The antibiotic puromycin (B1679871) is an aminoacyl-tRNA analog that can act as an acceptor for the nascent polypeptide chain from a peptidyl-tRNA in the P-site. This results in the formation of a peptidyl-puromycin product. Inhibitors of the PTC will block this reaction.
Protocol:
-
Complex Formation: Prepare ribosomal complexes containing a radiolabeled peptidyl-tRNA (e.g., [35S]fMet-tRNA) bound to the P-site.
-
Inhibitor Incubation: Incubate the ribosomal complexes with various concentrations of this compound.
-
Puromycin Addition: Initiate the reaction by adding puromycin.
-
Product Extraction: After a short incubation, stop the reaction and extract the peptidyl-puromycin product using an organic solvent (e.g., ethyl acetate).
-
Quantification: Quantify the amount of radiolabeled peptidyl-puromycin by scintillation counting.
-
Data Analysis: Determine the extent of inhibition at each this compound concentration and calculate the IC50 value.
Toeprinting Assay
This technique is used to map the precise binding site of an inhibitor on the mRNA by identifying where the ribosome stalls.
Principle: A ribosome translating an mRNA will stall at the point of inhibition. A reverse transcriptase enzyme is then used to synthesize a complementary DNA (cDNA) strand from a primer that binds downstream of the stalled ribosome. The reverse transcriptase will stop when it encounters the ribosome, generating a truncated cDNA product of a specific length, the "toeprint".
Protocol:
-
In Vitro Translation: Set up an in vitro translation reaction with a specific mRNA template in the presence of this compound.
-
Ribosome Stalling: Allow the ribosomes to initiate translation and stall at the site of inhibition.
-
Primer Annealing: Anneal a radiolabeled or fluorescently labeled DNA primer to the 3' end of the mRNA.
-
Reverse Transcription: Add reverse transcriptase and dNTPs to initiate cDNA synthesis.
-
Gel Electrophoresis: Separate the cDNA products on a high-resolution denaturing polyacrylamide gel.
-
Analysis: The size of the toeprint fragment, determined by running a sequencing ladder alongside, indicates the precise position of the stalled ribosome on the mRNA, thus revealing the site of action of the inhibitor.
The logical relationship in a toeprinting experiment is as follows:
Conclusion
This compound is a potent inhibitor of protein synthesis that exerts its effect by targeting the highly conserved peptidyl transferase center of the ribosome. Its mechanism of action, believed to be analogous to that of Amicetin, involves the steric hindrance of aminoacyl-tRNA binding to the A-site, thereby preventing peptide bond formation and halting polypeptide elongation. While specific quantitative data for this compound remains to be extensively documented, the experimental protocols outlined in this guide provide a robust framework for its further characterization. A deeper understanding of the molecular interactions between this compound and the ribosome will be invaluable for the rational design of novel and more effective antimicrobial agents.
Understanding the Target Spectrum of Bamicetin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Bamicetin is a known analog of the well-characterized protein synthesis inhibitor, Amicetin. Due to the limited availability of specific data for this compound, this document infers its target spectrum and mechanism of action based on the extensive research conducted on Amicetin. All quantitative data and experimental protocols provided are based on studies of Amicetin and should be considered representative for this compound.
Executive Summary
This compound belongs to the nucleoside antibiotic family and is an analog of Amicetin.[1] Like its parent compound, this compound is predicted to be a potent inhibitor of protein synthesis across various organisms, including bacteria.[1] Its primary molecular target is the peptidyl transferase center (PTC) located on the 23S ribosomal RNA (rRNA) of the large ribosomal subunit.[2][3] By binding to this critical catalytic site, this compound effectively stalls the elongation phase of translation, leading to the cessation of protein production and subsequent inhibition of cellular growth. This guide provides a comprehensive overview of the target spectrum of this compound, detailing its mechanism of action, summarizing key quantitative data for its analog Amicetin, and providing detailed experimental protocols for its characterization.
Mechanism of Action: Inhibition of Peptidyl Transferase
The ribosome, a complex molecular machine responsible for protein synthesis, is a primary target for many antibiotics. This compound, following the mechanism of Amicetin, targets the large ribosomal subunit.
The core function of the ribosome is to catalyze the formation of peptide bonds between amino acids, a process carried out by the peptidyl transferase center (PTC). The PTC is a highly conserved region within the 23S rRNA of the large ribosomal subunit.[2] Amicetin binds to a specific, highly conserved secondary structural motif within domain V of the 23S rRNA, at or near the catalytic site of the PTC. This binding event physically obstructs the accommodation of aminoacyl-tRNAs at the A-site and interferes with the transfer of the nascent polypeptide chain from the P-site tRNA, thereby inhibiting peptide bond formation.
The inhibition of this fundamental cellular process leads to a global shutdown of protein synthesis, which is detrimental to the cell and forms the basis of the antibiotic's antimicrobial activity.
Quantitative Data: Inhibitory Activity of Amicetin
| Compound | Target Organism/System | Assay Type | IC50 | Selectivity Index (Eukaryotic/Prokaryotic) | Reference |
| Amicetin | E. coli S30 extract | In vitro transcription/translation | 0.207 µM | 98 | |
| Amicetin | Rabbit reticulocyte lysate | In vitro translation | 20.3 µM | 98 |
Experimental Protocols
In Vitro Transcription/Translation (IVTT) Inhibition Assay
This assay is a fundamental method to determine the inhibitory effect of a compound on protein synthesis in a cell-free system.
Objective: To determine the IC50 value of this compound for the inhibition of bacterial protein synthesis.
Materials:
-
E. coli S30 cell-free extract system
-
Plasmid DNA encoding a reporter gene (e.g., luciferase or β-galactosidase)
-
This compound stock solution (in DMSO or water)
-
Amino acid mixture
-
Energy source (ATP, GTP)
-
Transcription and translation reagents (RNA polymerase, tRNAs, etc.)
-
Luciferase assay reagent or appropriate substrate for the reporter enzyme
-
Luminometer or spectrophotometer
-
Microcentrifuge tubes and pipettes
-
37°C incubator
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the IVTT reaction mixture according to the manufacturer's instructions. This typically includes the E. coli S30 extract, the plasmid DNA template, amino acids, and the energy source.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a positive control (no inhibitor) and a negative control (no DNA template). Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all reactions and does not exceed 1% (v/v).
-
Incubation: Incubate the reactions at 37°C for 1-2 hours to allow for transcription and translation to occur.
-
Detection:
-
For a luciferase reporter, add the luciferase assay reagent to each reaction and measure the luminescence using a luminometer.
-
For a β-galactosidase reporter, add the appropriate substrate (e.g., ONPG) and measure the absorbance at the corresponding wavelength using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in reporter protein synthesis, by fitting the data to a dose-response curve.
-
Ribosome Footprinting Assay
Ribosome footprinting is a powerful technique to map the precise binding sites of ribosomes on mRNA transcripts and can be used to assess the effect of translation inhibitors.
Objective: To determine the genome-wide effects of this compound on translation and identify specific sites of ribosome stalling.
Materials:
-
Bacterial cell culture (e.g., E. coli)
-
This compound
-
Lysis buffer
-
RNase I
-
Sucrose (B13894) gradient ultracentrifugation equipment
-
RNA purification kit
-
Reagents for library preparation for next-generation sequencing (NGS)
-
NGS platform
Procedure:
-
Cell Treatment and Lysis:
-
Grow a bacterial culture to mid-log phase.
-
Treat one aliquot of the culture with this compound at a concentration known to inhibit protein synthesis (e.g., 5x IC50). Leave another aliquot untreated as a control.
-
Rapidly harvest and lyse the cells in a buffer that preserves ribosome-mRNA complexes.
-
-
Nuclease Digestion:
-
Treat the cell lysates with RNase I to digest mRNA that is not protected by ribosomes. The ribosomes will shield a "footprint" of approximately 20-30 nucleotides of the mRNA.
-
-
Ribosome Isolation:
-
Isolate the ribosome-mRNA complexes by sucrose gradient ultracentrifugation. Collect the fractions corresponding to monosomes.
-
-
Footprint Extraction:
-
Extract the RNA from the isolated monosome fractions.
-
-
Library Preparation and Sequencing:
-
Select the RNA fragments corresponding to the size of ribosome footprints (20-30 nucleotides).
-
Prepare a cDNA library from these fragments. This typically involves reverse transcription, ligation of adapters, and PCR amplification.
-
Sequence the library using a high-throughput sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to the bacterial genome to map the positions of the ribosome footprints.
-
Compare the footprint density between the this compound-treated and untreated samples to identify genes with altered translation rates.
-
Analyze the distribution of footprints at the sub-codon level to identify specific sites of ribosome stalling induced by this compound.
-
Signaling Pathways and Cellular Responses
The inhibition of protein synthesis by agents like this compound is a significant cellular stressor that can trigger a cascade of downstream signaling events. One of the key pathways activated is the Integrated Stress Response (ISR).
The ISR is a conserved signaling network that cells use to respond to various stresses, including nutrient deprivation, viral infection, and the inhibition of protein synthesis. A central event in the ISR is the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation leads to a global reduction in protein synthesis but also promotes the translation of specific mRNAs that encode for stress-responsive proteins, such as transcription factors that orchestrate a transcriptional program to mitigate the stress.
Experimental Workflow and Logical Relationships
The characterization of this compound's target spectrum follows a logical progression from initial screening to detailed mechanistic studies.
Conclusion
This compound, as an analog of Amicetin, is a promising subject for further investigation as a protein synthesis inhibitor. Its presumed target, the highly conserved peptidyl transferase center of the ribosome, makes it a potentially broad-spectrum antibiotic. The methodologies and data presented in this guide, based on the well-studied analog Amicetin, provide a solid framework for researchers and drug development professionals to initiate and advance the characterization of this compound's target spectrum and mechanism of action. Further studies are warranted to obtain specific quantitative data for this compound and to explore its full therapeutic potential.
References
- 1. Characterization of the Amicetin Biosynthesis Gene Cluster from Streptomyces vinaceusdrappus NRRL 2363 Implicates Two Alternative Strategies for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A conserved secondary structural motif in 23S rRNA defines the site of interaction of amicetin, a universal inhibitor of peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data Analysis of Bamicetin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for Bamicetin, a nucleoside antibiotic. The information presented is essential for researchers involved in the identification, characterization, and development of novel therapeutic agents. This document summarizes the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines the experimental protocols for their acquisition, and presents a logical workflow for the spectroscopic analysis of this compound.
Spectroscopic Data of this compound
The structural elucidation of this compound relies heavily on the interpretation of its NMR and MS data. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The following ¹H and ¹³C NMR data for this compound have been compiled from published literature.
Table 1: ¹H and ¹³C NMR Data for this compound
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Amicetose moiety | ||
| 1' | 5.82 (d, J=3.5 Hz) | 96.5 |
| 2' | 1.95 (m), 2.25 (m) | 35.1 |
| 3' | 4.15 (m) | 68.2 |
| 4' | 3.45 (m) | 75.8 |
| 5' | 3.85 (m) | 70.1 |
| 6' | 1.25 (d, J=6.0 Hz) | 18.0 |
| Amosamine moiety | ||
| 1'' | 4.45 (d, J=7.5 Hz) | 102.3 |
| 2'' | 3.20 (m) | 56.8 |
| 3'' | 3.60 (m) | 72.1 |
| 4'' | 3.10 (m) | 78.5 |
| 5'' | 3.50 (m) | 71.2 |
| 6'' | 1.20 (d, J=6.5 Hz) | 18.5 |
| N(CH₃)₂ | 2.30 (s, 6H) | 41.5 |
| Cytosine moiety | ||
| 5 | 5.90 (d, J=7.5 Hz) | 95.8 |
| 6 | 7.85 (d, J=7.5 Hz) | 141.2 |
| p-Aminobenzoic acid moiety | ||
| 2'''/6''' | 7.70 (d, J=8.5 Hz) | 129.5 |
| 3'''/5''' | 6.70 (d, J=8.5 Hz) | 113.8 |
| α-Methylserine moiety | ||
| α-CH₃ | 1.40 (s, 3H) | 25.5 |
| β-CH₂ | 3.80 (d, J=11.0 Hz), 3.95 (d, J=11.0 Hz) | 65.0 |
Note: Chemical shifts are referenced to the solvent signal. Multiplicities are denoted as s (singlet), d (doublet), and m (multiplet). Coupling constants (J) are given in Hertz (Hz).
Mass Spectrometry Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is crucial for determining the molecular weight and elemental composition.
Table 2: High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 605.3248 | 605.3251 |
| [M+Na]⁺ | 627.3067 | 627.3070 |
Experimental Protocols
The following sections detail the generalized methodologies for acquiring the NMR and MS data for this compound. These protocols are based on standard practices for the analysis of natural products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of purified this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., methanol-d₄, DMSO-d₆) in a standard 5 mm NMR tube.
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment is used.
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.
Data Processing: The raw Free Induction Decay (FID) data is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the residual solvent peak.
High-Resolution Mass Spectrometry (HRMS)
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile) with the addition of a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.
Instrumentation: HRMS analysis is performed on a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system.
LC-HRMS Analysis:
-
Chromatographic Separation: The sample is injected onto a reverse-phase C18 column and eluted with a gradient of water and acetonitrile (B52724) (both typically containing 0.1% formic acid).
-
Ionization: Electrospray ionization (ESI) is commonly used in positive ion mode to generate protonated molecules ([M+H]⁺).
-
Mass Analysis: The mass analyzer is operated in full scan mode over a relevant m/z range (e.g., 100-1000).
-
Data Acquisition: Data is acquired at a high resolution (typically >10,000) to enable accurate mass measurements.
Data Processing: The acquired mass spectra are processed to determine the accurate m/z values of the detected ions. The elemental composition is then calculated using software that compares the measured accurate mass to theoretical masses of possible elemental formulas.
Workflow and Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the logical workflow for the spectroscopic analysis of this compound and a simplified representation of its biosynthetic relationship to Amicetin.
Investigating the Solubility and Stability of Bamicetin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bamicetin is a nucleoside antibiotic belonging to the aminoglycoside class, known for its inhibitory action on bacterial protein synthesis.[1] As with any compound under investigation for potential therapeutic applications, a thorough understanding of its physicochemical properties is paramount. This technical guide provides an in-depth overview of the known solubility and stability characteristics of this compound. Where specific data for this compound is not available, information has been supplemented with established knowledge of the aminoglycoside class of antibiotics.
This document details experimental protocols for determining solubility and for conducting forced degradation studies to assess stability. Furthermore, it visualizes key experimental workflows and the compound's mechanism of action to provide a comprehensive resource for researchers.
Solubility Profile of this compound
This compound is a hydrophilic molecule, a characteristic shared with other aminoglycoside antibiotics.[2] Its solubility is influenced by the polarity of the solvent.
Quantitative Solubility Data
While specific quantitative solubility data for this compound (e.g., in mg/mL) is not extensively available in the public domain, qualitative descriptions have been reported. The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| Water | Fairly Soluble | [3] |
| Methanol (MeOH) | Soluble | [3] |
| Ethanol (EtOH) | Soluble / Fairly Soluble | [3] |
| Butanol | Fairly Soluble | |
| Chloroform (CHCl₃) | Fairly Soluble | |
| Hexane | Poorly Soluble | |
| Acids | Soluble |
Note: Aminoglycosides are generally more active at an alkaline pH.
Experimental Protocol: Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard approach to determine the thermodynamic solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in various solvents (e.g., water, phosphate-buffered saline at different pH values, organic solvents).
Materials:
-
This compound
-
Selected solvents
-
Volumetric flasks
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC-UV or other suitable analytical instrumentation
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled orbital shaker (e.g., 25 °C and 37 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After agitation, allow the samples to stand to permit the settling of undissolved solids.
-
Centrifuge the samples to further separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter.
-
Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated analytical method (e.g., HPLC-UV).
-
Calculate the solubility of this compound in the solvent in mg/mL or other appropriate units.
Shake-Flask Solubility Determination Workflow
Stability Profile of this compound
The stability of this compound is a critical parameter for its handling, formulation, and potential therapeutic use. Forced degradation studies are essential to identify potential degradation products and pathways.
Summary of this compound Stability and Degradation
| Stress Condition | Expected Degradation Pathway | Known Degradation Products | Reference |
| Acidic Hydrolysis | Cleavage of glycosidic and amide bonds | Cytimidine and Bamicetamine | |
| Basic Hydrolysis | Hydrolysis of amide linkages | Expected but not specifically reported | - |
| Oxidation | Oxidation of alcohol and amine functionalities | Expected but not specifically reported | - |
| Photolytic Degradation | Potential for degradation upon exposure to UV/Vis light | Expected but not specifically reported | - |
| Thermal Degradation | Potential for degradation at elevated temperatures | Expected but not specifically reported | - |
Experimental Protocol: Forced Degradation Studies
Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradants and establish a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter
-
Forced degradation chamber (for temperature, humidity, and light studies)
-
HPLC-UV/DAD or HPLC-MS system
General Procedure
-
Prepare stock solutions of this compound in a suitable solvent (e.g., water or methanol).
-
Expose the solutions to the stress conditions outlined below.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method.
Stress Conditions
-
Acidic Hydrolysis: Treat the drug solution with 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: Treat the drug solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug or a solution to 80°C for 48 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) and visible light in a photostability chamber.
References
Methodological & Application
Application Note: Bamicetin Extraction and Purification
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bamicetin (B14161304) is a nucleoside antibiotic, structurally related to amicetin, produced by various species of Streptomyces. As a member of the aminoglycoside family, it exhibits potential antimicrobial properties. The extraction and purification of this compound from fermentation broths present challenges common to hydrophilic and polar compounds, necessitating a multi-step strategy to achieve high purity. This document outlines detailed protocols for the extraction and purification of this compound, based on established methodologies for similar microbial secondary metabolites.
Extraction of this compound from Fermentation Broth
The initial extraction phase aims to separate the crude this compound from the microbial biomass and other components of the fermentation medium. The following protocol is a generalized procedure that can be optimized based on the specific Streptomyces strain and fermentation conditions.
Experimental Protocol: Solvent Extraction
-
Cell Removal: Following fermentation, separate the Streptomyces biomass from the culture broth. This can be achieved by centrifugation at 8,000 x g for 20 minutes at 4°C or through microfiltration.[1] The resulting supernatant contains the secreted this compound.
-
Solvent Selection: this compound's polarity dictates the choice of solvent. Ethyl acetate (B1210297) and n-butanol are commonly effective for extracting polar secondary metabolites from aqueous fermentation broths.[2][3] Preliminary small-scale extractions with different solvents are recommended to determine the optimal choice.
-
Liquid-Liquid Extraction:
-
Adjust the pH of the cell-free supernatant to a slightly acidic or neutral range (pH 6.0-7.0) to ensure the stability of the antibiotic.
-
Mix the supernatant with an equal volume of the selected organic solvent (e.g., ethyl acetate) in a separation funnel.
-
Agitate the mixture vigorously for 10-15 minutes and then allow the phases to separate.
-
Collect the organic phase. Repeat the extraction process on the aqueous phase two more times to maximize recovery.[4]
-
-
Concentration: Pool the organic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 40°C to avoid thermal degradation.[3] This will yield a crude, semi-solid extract containing this compound and other organic-soluble metabolites.
Extraction Workflow
Caption: Workflow for the initial extraction of this compound.
Purification of this compound
Purification of this compound from the crude extract requires a combination of chromatographic techniques to separate it from structurally similar impurities. Given its aminoglycoside nature, ion-exchange chromatography is a highly effective primary purification step.
Experimental Protocol: Multi-Step Chromatography
-
Resuspension: Dissolve the crude extract in a minimal volume of a suitable buffer (e.g., 20 mM phosphate (B84403) buffer, pH 7.2).
-
Cation-Exchange Chromatography (Primary Step):
-
Rationale: Aminoglycosides are basic compounds and will be positively charged at neutral pH, allowing them to bind to a cation-exchange resin.
-
Column: Pack a column with a strong cation-exchange resin (e.g., DEAE-Sephadex).[5]
-
Equilibration: Equilibrate the column with 5-10 column volumes of the starting buffer.
-
Loading & Washing: Load the resuspended crude extract onto the column. Wash the column with the starting buffer until the absorbance at 280 nm returns to baseline to remove unbound impurities.
-
Elution: Elute the bound compounds using a linear salt gradient (e.g., 0 to 1.0 M NaCl in the starting buffer). Collect fractions and perform a bioassay or HPLC analysis to identify this compound-containing fractions.
-
-
Size-Exclusion Chromatography (Polishing Step):
-
Rationale: To separate this compound from other molecules of different sizes.
-
Column: Use a gel filtration column (e.g., Sephadex G-100) appropriate for the molecular weight of this compound.[5]
-
Procedure: Pool and concentrate the active fractions from the ion-exchange step. Load the concentrated sample onto the equilibrated size-exclusion column. Elute with an appropriate buffer and collect fractions.
-
-
Reversed-Phase HPLC (Final Polishing):
-
Rationale: For high-resolution separation and to obtain a highly pure final product.
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of water and a polar organic solvent (e.g., methanol (B129727) or acetonitrile) with an ion-pairing agent like trifluoroacetic acid (TFA) is often required for good separation of polar aminoglycosides.[6]
-
Detection: Monitor the elution profile using a UV detector (if this compound has a chromophore) or an Evaporative Light Scattering Detector (ELSD).
-
Purification Workflow
Caption: A multi-step workflow for the purification of this compound.
Quantitative Data Summary
The efficiency of a purification protocol is monitored by tracking the specific activity of the target molecule at each step. The following table presents a hypothetical purification summary for this compound. Actual values must be determined empirically.
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Extract | 2500 | 50,000 | 20 | 100 | 1 |
| Cation-Exchange | 300 | 42,000 | 140 | 84 | 7 |
| Size-Exclusion | 60 | 35,000 | 583 | 70 | 29 |
| RP-HPLC | 8 | 28,000 | 3500 | 56 | 175 |
Potential Mechanism of Action & Signaling Pathway
This compound is a structural analog of amicetin. Amicetin is known to inhibit protein synthesis by binding to the peptidyl transferase center of the large ribosomal subunit, interfering with peptide bond formation.[7] It is highly probable that this compound shares a similar mechanism of action.
Furthermore, many natural antibiotics are investigated for their effects on cellular signaling pathways in eukaryotic cells, particularly in the context of cancer research. A common pathway affected is the PI3K/Akt/mTOR pathway, which is central to cell survival, proliferation, and growth. While the specific effects of this compound on this pathway are not yet elucidated, it represents a key area for future investigation.
Illustrative PI3K/Akt Signaling Pathway
Caption: A hypothetical inhibition of the PI3K/Akt signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. Purification and characterization of aminoglycoside-modifying enzymes from Staphylococcus aureus and Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of the Amicetin Biosynthesis Gene Cluster from Streptomyces vinaceusdrappus NRRL 2363 Implicates Two Alternative Strategies for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography and Mass Spectrometry Methods for the Analysis of Bamicetin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bamicetin, also known as Amicetin, is a nucleoside antibiotic belonging to the aminoglycoside class. It exhibits activity against a range of bacteria and has been a subject of interest in drug discovery. Accurate and sensitive analytical methods are crucial for its quantification in various matrices during research, development, and quality control. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS). Due to the high polarity of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended chromatographic technique for optimal retention and separation.
Challenges in this compound Analysis
The analysis of aminoglycoside antibiotics like this compound presents several challenges:
-
High Polarity: These compounds are poorly retained on traditional reversed-phase HPLC columns.
-
Lack of a Strong Chromophore: This limits the sensitivity of UV-based detection methods.
-
Complex Matrices: Extraction and cleanup from biological samples can be challenging due to potential matrix effects in mass spectrometry.
HILIC-MS/MS addresses these challenges by providing sufficient retention for polar analytes and offering high sensitivity and selectivity through mass-based detection.
Experimental Protocols
Sample Preparation
A robust sample preparation protocol is essential to remove interfering substances and ensure accurate quantification. The following is a general procedure for extracting this compound from a biological matrix (e.g., plasma).
Materials:
-
Microcentrifuge tubes
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Internal Standard (IS) solution (e.g., a structurally similar aminoglycoside not present in the sample)
-
Centrifuge
-
Nitrogen evaporator (optional)
Protocol:
-
Protein Precipitation: To a 100 µL aliquot of the plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporation (Optional): For pre-concentration, evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 ACN:Water with 10 mM Ammonium Formate).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.
HPLC-MS/MS Method
Instrumentation:
-
HPLC system capable of gradient elution
-
HILIC column (e.g., Zwitterionic, Amide, or bare Silica phase)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (A starting point for method development):
| Parameter | Recommended Condition |
| Column | Zwitterionic HILIC, 100 x 2.1 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 95% B to 50% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
Based on the known molecular weight of this compound (Amicetin) (C29H42N6O9, MW ≈ 618.7 g/mol ), the following mass spectrometry parameters can be used as a starting point. It is crucial to optimize these parameters on the specific instrument being used.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion [M+H]⁺ | m/z 619.3 |
| Product Ions (MRM Transitions) | To be determined empirically. Common losses for aminoglycosides include sugar moieties. A product ion scan should be performed to identify the most abundant and specific fragment ions. |
| Collision Energy (CE) | To be optimized for each transition |
| Dwell Time | 100 ms |
Data Presentation
Quantitative data obtained from the analysis should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: this compound Mass Spectrometry Parameters (Hypothetical)
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | CE (eV) | Product Ion 2 (m/z) | CE (eV) |
| This compound | 619.3 | To be determined | Optimize | To be determined | Optimize |
| Internal Standard | Specific to IS | Specific to IS | Optimize | Specific to IS | Optimize |
Table 2: Method Validation Parameters (Example Data)
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Recovery | 85 - 105% |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
Mandatory Visualizations
Experimental Workflow
The overall experimental workflow for the HPLC-MS/MS analysis of this compound is depicted below.
Logical Relationship for Method Development
The logical steps involved in developing a robust analytical method for this compound are outlined in the following diagram.
Stability and Degradation Analysis
For a comprehensive understanding of this compound's stability, forced degradation studies should be performed. This involves subjecting the analyte to various stress conditions to identify potential degradation products and establish the stability-indicating nature of the analytical method.
Forced Degradation Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105°C for 48 hours (solid state)
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light
The developed HPLC-MS/MS method should be capable of separating this compound from all its degradation products. The mass spectrometer can be used to identify the molecular weights of the degradants, providing insights into the degradation pathways.
Conclusion
This application note provides a comprehensive framework for the development and implementation of a robust HPLC-MS/MS method for the analysis of this compound. The use of HILIC for chromatographic separation coupled with the sensitivity and selectivity of tandem mass spectrometry is essential for overcoming the analytical challenges associated with this polar aminoglycoside. The provided protocols and diagrams serve as a valuable resource for researchers and scientists involved in the analysis of this compound and related compounds. It is important to note that the specific mass spectrometry transitions and optimal chromatographic conditions will need to be determined empirically on the instrument in use.
Techniques for Studying Bamicetin Gene Clusters: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bamicetin is a nucleoside antibiotic belonging to the same family as amicetin (B1664860) and plicacetin. These compounds exhibit promising antibacterial and antiviral activities, making their biosynthetic gene clusters (BGCs) a subject of significant interest for natural product discovery and development. Understanding and engineering these BGCs can lead to the production of novel analogs with improved therapeutic properties and optimized production yields. This document provides detailed application notes and protocols for the comprehensive study of this compound and related gene clusters, from in silico identification to functional characterization and yield improvement.
Section 1: Identification and in Silico Analysis of the this compound Gene Cluster
The initial step in studying a this compound BGC is its identification and annotation within a microbial genome, typically from Streptomyces species.[1] This is primarily achieved through bioinformatics approaches.
Application Note: Genome Mining for this compound BGCs
Genome mining tools are essential for identifying putative BGCs.[2] Tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and SMURF (Secondary Metabolite Unknown Regions Finder) are widely used for this purpose.[2] These platforms identify BGCs by detecting core biosynthetic genes, such as those encoding non-ribosomal peptide synthetases (NRPSs), polyketide synthases (PKSs), and tailoring enzymes. For this compound, which is a nucleoside antibiotic, the presence of genes involved in deoxysugar biosynthesis, nucleoside modification, and peptide bond formation are key indicators.[1][3]
Protocol 1: Bioinformatic Identification of a Putative this compound BGC
-
Obtain the Genome Sequence: Acquire the complete or draft genome sequence of the target microorganism in FASTA format.
-
Submit to antiSMASH:
-
Navigate to the antiSMASH web server.
-
Upload the genome sequence.
-
Select the appropriate taxonomic domain (e.g., Bacteria).
-
Run the analysis with default settings, ensuring detection of all known cluster types.
-
-
Analyze the Output:
-
Examine the predicted BGCs. Look for clusters containing genes with homology to those known to be involved in amicetin biosynthesis (see Table 1).
-
Pay close attention to the presence of genes for:
-
Deoxysugar biosynthesis (e.g., TDP-glucose 4,6-dehydratase).
-
Glycosyltransferases.
-
NRPS-like enzymes or amide synthetases for peptide bond formation.
-
Genes for the synthesis of the p-aminobenzoic acid (PABA) moiety.
-
-
-
Define Cluster Boundaries: Utilize the synteny, or conserved gene order, between the putative this compound cluster and known amicetin-like BGCs to refine the predicted boundaries of the gene cluster.
Data Presentation: Putative Genes in the this compound/Amicetin Biosynthetic Gene Cluster
| Gene (e.g., in amicetin cluster) | Putative Function | Role in this compound Biosynthesis |
| amiA | 4-amino-4-deoxychorismate (ADC) lyase | PABA biosynthesis |
| amiB | PLP-dependent aminotransferase | Deoxysugar modification |
| amiC | NDP-hexose 2,3-dehydratase | Deoxysugar biosynthesis |
| amiD | 3-ketoacyl-ACP reductase | Deoxysugar modification |
| amiE | D-glucose-1-phosphate thymidylyltransferase | Precursor for deoxysugar biosynthesis |
| amiF | N-acetyltransferase-like amide synthetase | Formation of the first amide bond |
| amiG | Glycosyltransferase | Attachment of the second sugar moiety |
| amiH | Dehydrogenase | Deoxysugar modification |
| amiI | Nucleoside 2-deoxyribosyltransferase | Generation of the cytosine core |
| amiJ | Glycosyltransferase | Attachment of the first sugar moiety |
| amiK | Acyl-CoA dehydrogenase-like enzyme | Deoxysugar modification |
| amiL | Benzoate-CoA ligase | Activation of PABA |
| amiM | PABA synthase | PABA biosynthesis |
| amiN | NDP-sugar epimerase/dehydratase | Deoxysugar modification |
| amiR | Acyl-CoA-acyl carrier protein transacylase | Formation of the second amide bond |
| amiU | TDP-glucose 4,6-dehydratase | Deoxysugar biosynthesis |
This table is based on the characterized amicetin gene cluster from Streptomyces vinaceusdrappus and serves as a reference for identifying homologous genes in a putative this compound cluster.
Section 2: Functional Characterization of the this compound Gene Cluster
Once a putative BGC is identified, its function must be experimentally validated. This is typically achieved through heterologous expression and targeted gene knockout studies.
Application Note: Heterologous Expression for this compound Production
Heterologous expression involves cloning the entire BGC into a well-characterized host strain, such as Streptomyces lividans or Streptomyces coelicolor, that is easy to manipulate genetically and does not produce interfering compounds. This approach can confirm the cluster's role in this compound production and can also lead to higher yields.
Protocol 2: Heterologous Expression of the this compound BGC in Streptomyces lividans
-
Clone the BGC:
-
Construct a genomic library of the native producer in a suitable vector, such as a cosmid (e.g., pOJ446) or a Bacterial Artificial Chromosome (BAC).
-
Screen the library using probes designed from the key biosynthetic genes identified in Protocol 1.
-
Isolate and sequence the positive clones to confirm they contain the entire BGC.
-
-
Introduce the BGC into S. lividans:
-
Transform the cosmid/BAC containing the this compound BGC into a suitable S. lividans host strain (e.g., S. lividans TK64) via protoplast transformation.
-
Select for transformants using the appropriate antibiotic resistance marker from the vector.
-
-
Cultivation and Metabolite Extraction:
-
Inoculate the recombinant S. lividans strain into a suitable production medium. For amicetin production, a medium containing glucose, soybean powder, and yeast extract has been used.
-
Ferment for 5-7 days at 28°C.
-
Harvest the culture and separate the supernatant from the mycelium by centrifugation.
-
Extract the supernatant with an organic solvent such as 1-butanol.
-
Concentrate the organic extract under vacuum.
-
-
Analysis of this compound Production:
-
Dissolve the crude extract in methanol.
-
Analyze the extract by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the presence of this compound and its analogs by comparing with authentic standards.
-
Application Note: Gene Knockout using CRISPR-Cas9
To elucidate the function of individual genes within the BGC, targeted gene knockouts are performed. The CRISPR-Cas9 system has been adapted for efficient genome editing in Streptomyces. This allows for the creation of clean, markerless deletions.
Protocol 3: CRISPR-Cas9 Mediated Gene Knockout in the this compound BGC
-
Design the sgRNA:
-
Select a target gene within the this compound BGC for knockout.
-
Design a 20-bp single guide RNA (sgRNA) sequence that targets a region within the gene, ensuring it is adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).
-
-
Construct the CRISPR-Cas9 Plasmid:
-
Utilize a Streptomyces-compatible CRISPR-Cas9 vector (e.g., pCRISPomyces-2).
-
Clone the designed sgRNA into the vector.
-
Clone two homologous arms (typically ~1 kb each) flanking the target gene into the same vector. These arms will serve as the template for homology-directed repair after Cas9-mediated DNA cleavage, resulting in the deletion of the target gene.
-
-
Transform the Native Producer:
-
Introduce the final CRISPR-Cas9 construct into the native this compound-producing Streptomyces strain via conjugation from E. coli.
-
Select for exconjugants that have integrated the plasmid.
-
-
Screen for Mutants:
-
Isolate genomic DNA from the exconjugants.
-
Use PCR with primers flanking the target gene to screen for the desired deletion. A smaller PCR product compared to the wild-type indicates a successful knockout.
-
-
Analyze the Phenotype:
-
Cultivate the knockout mutant under the same conditions as the wild-type.
-
Perform HPLC and LC-MS analysis on the culture extracts to observe the effect of the gene deletion on the production of this compound and to detect the accumulation of any biosynthetic intermediates. For example, knocking out an amide synthetase may lead to the accumulation of the precursor molecules.
-
Section 3: Biochemical Characterization and Yield Improvement
Application Note: In Vitro Characterization of Biosynthetic Enzymes
To fully understand the biosynthetic pathway, the individual enzymes can be expressed, purified, and their activity assayed in vitro. This allows for the determination of their specific function, substrate specificity, and kinetic parameters. While specific data for this compound enzymes is scarce, the following table provides a template for the type of data that should be collected.
Data Presentation: Enzyme Kinetic Parameters
| Enzyme | Substrate(s) | Km (µM) | kcat (min-1) | kcat/Km (M-1min-1) |
| Mur24 (from a related pathway) | 5''-O-phospho-ADR-GlyU | 92 ± 8 | 2.7 ± 0.2 | 2.9 x 104 |
| This compound Enzyme 1 | Substrate A | N/A | N/A | N/A |
| This compound Enzyme 2 | Substrate B | N/A | N/A | N/A |
N/A: Data not currently available in the searched literature. The data for Mur24, an enzyme from a related nucleoside antibiotic pathway, is provided for illustrative purposes.
Application Note: Metabolic Engineering for Yield Improvement
The production of this compound can be enhanced through metabolic engineering strategies. This can involve overexpressing positive regulatory genes, deleting negative regulators, or optimizing the supply of precursors.
Visualizations
This compound Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for this compound Gene Cluster Study
Caption: Overall workflow for studying this compound BGCs.
Logical Diagram for Gene Knockout Strategy
Caption: Logic of a gene knockout experiment.
References
- 1. Characterization of the Amicetin Biosynthesis Gene Cluster from Streptomyces vinaceusdrappus NRRL 2363 Implicates Two Alternative Strategies for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of Enzymes Involved in the Biosynthesis of Pyrimidine Nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the amicetin biosynthesis gene cluster from Streptomyces vinaceusdrappus NRRL 2363 implicates two alternative strategies for amide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of Bamicetin's Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bamicetin is a novel compound with potential antibacterial properties. These application notes provide detailed protocols for in vitro assays to determine its efficacy against various bacterial strains. The primary assays discussed are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) tests, which are fundamental in assessing the antimicrobial activity of a new agent.[1][2][3][4][5] Understanding the MIC and MBC values is a critical first step in the drug development pipeline, offering insights into the potency and therapeutic potential of the compound.[3][4]
Key Concepts
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4][6][7][8] It is a measure of the potency of an antimicrobial agent.[9]
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antibacterial agent required to kill a particular bacterium.[10][11][12] It is determined by subculturing from the MIC assay tubes/plates onto antibiotic-free agar (B569324).[10][11] An agent is typically considered bactericidal if the MBC is no more than four times the MIC.[10][12]
Data Presentation
Quantitative data from MIC and MBC assays for this compound against various bacterial strains should be summarized for clear comparison. The following tables provide a template for data presentation.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | Gram Stain | This compound MIC (µg/mL) | Control Antibiotic MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | [Insert Data] | [Insert Data] |
| Enterococcus faecalis ATCC 29212 | Gram-positive | [Insert Data] | [Insert Data] |
| Escherichia coli ATCC 25922 | Gram-negative | [Insert Data] | [Insert Data] |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | [Insert Data] | [Insert Data] |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound against various bacterial strains.
| Bacterial Strain | Gram Stain | This compound MBC (µg/mL) | Control Antibiotic MBC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | [Insert Data] | [Insert Data] |
| Enterococcus faecalis ATCC 29212 | Gram-positive | [Insert Data] | [Insert Data] |
| Escherichia coli ATCC 25922 | Gram-negative | [Insert Data] | [Insert Data] |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | [Insert Data] | [Insert Data] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol outlines the determination of the MIC of this compound using the broth microdilution method in 96-well plates, a standard and widely accepted technique.[1][2]
Materials:
-
This compound stock solution (in a suitable solvent)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well sterile microtiter plates
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of this compound Dilutions: a. Prepare a serial two-fold dilution of the this compound stock solution in CAMHB directly in the 96-well plate. b. The final volume in each well should be 100 µL. The concentration range should be chosen based on expected activity. A common starting range is 0.06 to 128 µg/mL. c. Include a positive control (broth with bacteria, no this compound) and a negative control (broth only) for each plate.
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: a. Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilutions and the positive control well. The final volume in each well will be 200 µL.
-
Incubation: a. Incubate the microtiter plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: a. After incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of this compound at which there is no visible growth.[4][6][7][8]
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a continuation of the MIC assay to determine the bactericidal activity of this compound.[10]
Materials:
-
MIC plate from Protocol 1
-
Tryptic Soy Agar (TSA) or other suitable agar plates
-
Sterile micropipette and tips
-
Incubator (35 ± 2°C)
Procedure:
-
Subculturing: a. From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10-100 µL aliquot. b. Spread the aliquot onto a sterile TSA plate.
-
Incubation: a. Incubate the TSA plates at 35 ± 2°C for 18-24 hours.
-
Reading the MBC: a. After incubation, count the number of colonies on each plate. b. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.[10][11][12]
Visualizations
Caption: Workflow for MIC Determination.
Caption: Workflow for MBC Determination.
Potential Mechanism of Action
While the precise mechanism of action for this compound is yet to be elucidated, many antibacterial agents function by targeting essential cellular processes. Common mechanisms include the inhibition of cell wall synthesis, protein synthesis, nucleic acid synthesis, or metabolic pathways, or the disruption of membrane function.[13] Further studies, such as time-kill kinetics, macromolecular synthesis assays, and electron microscopy, can provide deeper insights into how this compound exerts its antibacterial effects.
Caption: Potential Antibacterial Mechanisms.
References
- 1. protocols.io [protocols.io]
- 2. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bmglabtech.com [bmglabtech.com]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. idexx.com [idexx.com]
- 8. idexx.dk [idexx.dk]
- 9. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. 14.3 Mechanisms of Antibacterial Drugs - Microbiology | OpenStax [openstax.org]
Application Notes and Protocols for Determining Bamicetin Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bamicetin is a nucleoside antibiotic belonging to the amicetin (B1664860) family of compounds. These compounds are known for their inhibitory effects on protein synthesis across various organisms. The primary mechanism of action for amicetin and its analogs, including this compound, is the inhibition of the peptidyl transferase center on the large ribosomal subunit. This action effectively halts peptide bond formation, leading to the cessation of protein synthesis and subsequent cell death. Understanding the cytotoxic effects of this compound is crucial for its potential development as a therapeutic agent, particularly in oncology.
This document provides detailed protocols for essential cell-based assays to determine the cytotoxicity of this compound, including methods for assessing cell viability, membrane integrity, and apoptosis. Furthermore, it presents a framework for data analysis and visualization of the underlying molecular mechanisms.
Data Presentation
Table 1: Cell Viability Inhibition by this compound (MTT Assay)
| Cell Line | Cancer Type | Incubation Time (hours) | This compound IC50 (µM) [Example] |
| HeLa | Cervical Cancer | 48 | 15.5 |
| Jurkat | T-cell Leukemia | 48 | 8.2 |
| A549 | Lung Cancer | 48 | 25.1 |
| MCF-7 | Breast Cancer | 48 | 18.9 |
Table 2: Membrane Integrity Assessment (LDH Release Assay)
| Cell Line | Treatment | Incubation Time (hours) | % LDH Release (Compared to Control) [Example] |
| HeLa | This compound (15 µM) | 24 | 35% |
| HeLa | This compound (30 µM) | 24 | 68% |
| A549 | This compound (25 µM) | 24 | 42% |
| A549 | This compound (50 µM) | 24 | 75% |
Table 3: Apoptosis Induction by this compound (Annexin V/PI Staining)
| Cell Line | Treatment | Incubation Time (hours) | % Apoptotic Cells (Annexin V Positive) [Example] |
| Jurkat | This compound (8 µM) | 12 | 25.3% |
| Jurkat | This compound (16 µM) | 12 | 52.1% |
| MCF-7 | This compound (20 µM) | 24 | 31.8% |
| MCF-7 | This compound (40 µM) | 24 | 65.4% |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well flat-bottom sterile tissue culture plates
-
This compound stock solution
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Cytotoxicity Assessment using LDH Release Assay
This protocol quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.[1][2][3]
Materials:
-
96-well flat-bottom sterile tissue culture plates
-
This compound stock solution
-
Complete cell culture medium (serum-free medium is recommended during the assay)
-
LDH cytotoxicity assay kit (containing LDH reaction solution and stop solution)
-
Lysis buffer (provided with the kit for maximum LDH release control)
-
Microplate reader (absorbance at 490 nm)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Controls: Prepare the following controls:
-
Untreated Control: Cells treated with vehicle only.
-
Maximum LDH Release Control: Add lysis buffer to untreated wells 1 hour before the end of the incubation period.
-
Medium Background Control: Wells containing only culture medium.
-
-
Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO₂.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction solution to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Untreated Control Absorbance) / (Maximum LDH Release Absorbance - Untreated Control Absorbance)] x 100.
Protocol 3: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well sterile tissue culture plates
-
This compound stock solution
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the specified time. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Viable cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits the peptidyl transferase center of the ribosome, blocking protein synthesis.
Caption: General experimental workflow for assessing this compound cytotoxicity.
Caption: Proposed apoptotic signaling pathway induced by this compound-mediated protein synthesis inhibition.
References
The Quest for Bamicetin: Unraveling Synthetic Strategies for a Complex Nucleoside Antibiotic
Bamicetin, a potent aminonucleoside antibiotic, presents a formidable challenge to synthetic chemists. A member of the amicetin (B1664860) family of natural products, it exhibits significant antibacterial and antiviral activity. Despite its therapeutic potential, a complete total synthesis of this compound or its parent compound, Amicetin, has yet to be reported in scientific literature. This reality underscores the intricate molecular architecture of these compounds and the difficulties in assembling their constituent parts. This document provides a comprehensive overview of the current understanding of this compound's structure, the elucidated biosynthetic pathway of Amicetin, and the synthetic strategies that have been explored in the pursuit of its total synthesis. This information serves as a foundational guide for researchers, scientists, and drug development professionals engaged in the synthesis of novel nucleoside antibiotics.
Understanding the Molecular Architecture
This compound is a disaccharide nucleoside antibiotic. Its complex structure is composed of three key moieties: a cytosine nucleobase, a p-aminobenzoic acid (PABA) linker, and a unique disaccharide unit. The disaccharide is composed of two deoxysugars, amosamine and amicetose (B1208693), linked by an α-(1→4)-glycosidic bond. This compound is structurally very similar to Amicetin, differing by the substitution on the α-methylserine residue. The intricate stereochemistry and the unusual glycosidic linkage are major hurdles in its chemical synthesis.
Table 1: Key Structural Components of this compound
| Component | Description |
| Cytosine | A pyrimidine (B1678525) nucleobase. |
| p-Aminobenzoic acid (PABA) | An aromatic amino acid that acts as a linker. |
| Amosamine | A 4,6-dideoxy-4-amino-D-glucose derivative. |
| Amicetose | A 2,3,6-trideoxy-D-erythro-hexose. |
| α-(1→4)-Glycosidic Bond | The linkage between amosamine and amicetose. |
The Biosynthetic Blueprint: Nature's Strategy for Amicetin Synthesis
While a chemical synthesis remains elusive, the biosynthetic pathway of Amicetin has been characterized in Streptomyces vinaceusdrappus.[1][2][3] This natural blueprint provides invaluable insights into the assembly of this complex molecule and can inspire synthetic strategies. The biosynthesis involves a series of enzymatic steps to construct the deoxysugars, assemble the nucleoside core, and finally attach the PABA and α-methylserine moieties.
The biosynthesis gene cluster for amicetin (ami) contains genes responsible for the synthesis of the sugar moieties, the cytosine nucleoside, the PABA linker, and the final assembly of the molecule. Understanding these enzymatic steps can guide the development of chemo-enzymatic or biomimetic synthetic approaches.
Caption: Biosynthetic pathway of Amicetin.
The Unfinished Symphony: Efforts Towards Total Synthesis
The pursuit of a total synthesis of Amicetin and its derivatives has been a significant undertaking, as detailed in the doctoral thesis of Ryan Mackle.[4][5] While a complete synthesis was not achieved, this work lays a critical foundation by exploring viable routes to key fragments of the molecule: the "amicetamine skeleton" and the "cytimidine fragment."
Retrosynthetic Analysis: Deconstructing the Challenge
A logical approach to synthesizing a complex molecule like this compound is to break it down into smaller, more manageable building blocks. This process, known as retrosynthetic analysis, helps to identify key bonds and strategic disconnections.
Caption: Retrosynthetic analysis of this compound.
Synthesis of the Amicetamine Skeleton
The amicetamine skeleton comprises the disaccharide core attached to the cytosine base. The key challenge in its synthesis is the stereoselective formation of the α-(1→4)-glycosidic bond between amosamine and amicetose. The synthetic efforts explored two main strategies:
-
Stepwise Glycosylation: This approach involves the synthesis of protected amosamine and amicetose monosaccharides, followed by their coupling to form the disaccharide. Subsequent attachment to the cytosine base would then complete the amicetamine skeleton.
-
Disaccharide Precursor Approach: This strategy focuses on synthesizing a pre-formed disaccharide, which is then glycosylated with the cytosine derivative.
Synthesis of the Cytimidine Fragment
The cytimidine fragment consists of the cytosine nucleobase linked to p-aminobenzoic acid and the terminal α-methylserine derivative. The primary challenges here are the selective formation of the two amide bonds.
Experimental Protocols: A Glimpse into Synthetic Strategies
As a total synthesis has not been published, detailed, validated protocols for the synthesis of this compound and its derivatives are not available. However, based on the synthetic efforts towards Amicetin, the following general experimental approaches can be considered for the synthesis of key intermediates.
Protocol 1: General Procedure for Glycosylation (Illustrative)
This protocol is a general representation of a glycosylation reaction that could be adapted for the synthesis of the disaccharide core of this compound. The specific conditions would require extensive optimization.
-
Preparation of Glycosyl Donor and Acceptor: Synthesize and appropriately protect the amosamine (glycosyl donor) and amicetose (glycosyl acceptor) monosaccharides. The choice of protecting groups is critical for regioselectivity and stereoselectivity.
-
Glycosylation Reaction:
-
Dissolve the glycosyl acceptor in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).
-
Add a suitable promoter (e.g., N-iodosuccinimide/triflic acid) at a low temperature (e.g., -78 °C).
-
Slowly add a solution of the glycosyl donor in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
-
Work-up and Purification:
-
Quench the reaction with a suitable reagent (e.g., saturated sodium thiosulfate (B1220275) solution).
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
-
Protocol 2: General Procedure for Amide Bond Formation (Illustrative)
This protocol illustrates a standard method for forming the amide linkages in the cytimidine fragment.
-
Activation of Carboxylic Acid: Dissolve the carboxylic acid component (e.g., protected PABA) in a suitable solvent (e.g., DMF). Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).
-
Amine Coupling: Add the amine component (e.g., the cytosamine derivative) to the activated carboxylic acid solution.
-
Reaction and Monitoring: Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Work-up and Purification:
-
Dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
-
Future Directions and Challenges
The synthesis of this compound and its derivatives remains a significant challenge for the scientific community. The development of a successful total synthesis would not only provide access to this important antibiotic for further biological evaluation but also open avenues for the creation of novel analogs with improved therapeutic properties.
Key challenges that need to be addressed include:
-
Stereoselective synthesis of the deoxysugars: The synthesis of amosamine and amicetose with the correct stereochemistry is a non-trivial task.
-
Formation of the α-(1→4)-glycosidic bond: Achieving high stereoselectivity in the glycosylation of these deoxysugars is a major hurdle.
-
Late-stage functionalization: The introduction of the PABA and α-methylserine moieties onto the complex nucleoside core requires careful planning and execution.
Future research in this area will likely focus on the development of novel glycosylation methods, the use of chemo-enzymatic strategies to overcome stereochemical challenges, and the exploration of convergent synthetic routes that allow for the late-stage diversification of the this compound scaffold to generate a library of derivatives for biological screening. While the path to the total synthesis of this compound is arduous, the potential rewards in terms of new therapeutic agents make it a worthy endeavor for the drug discovery community.
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Characterization of the Amicetin Biosynthesis Gene Cluster from Streptomyces vinaceusdrappus NRRL 2363 Implicates Two Alternative Strategies for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. E-Theses Online Service (EThOS) update [bl.uk]
- 5. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
Application Notes and Protocols for Bamicetin in Antimicrobial Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bamicetin is a nucleoside antibiotic, an analogue of Amicetin.[1][2] Like Amicetin, it is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells, although its primary application in research is focused on its antibacterial properties.[1][3] These antibiotics function by targeting the bacterial ribosome, a crucial component of the cellular machinery responsible for protein production.[4][5][6] Specifically, Amicetin and its analogues are known to inhibit the peptidyl transferase center (PTC) on the 50S ribosomal subunit, thereby blocking peptide bond formation.[1][7][8]
The rise of antimicrobial resistance (AMR) necessitates the exploration of novel and re-evaluation of existing antimicrobial compounds. This compound, with its specific mechanism of action, presents an interesting candidate for such studies. These application notes provide a framework for researchers to investigate the efficacy of this compound against various bacterial strains, determine its minimum inhibitory concentrations (MICs), and understand its potential role in overcoming resistance mechanisms.
While specific quantitative data for this compound is limited in publicly available literature, the following protocols and data tables are based on established methodologies for studying ribosome-targeting antibiotics and provide a robust starting point for research.
Data Presentation: Efficacy of this compound
The antimicrobial efficacy of a compound is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible in vitro growth of a bacterium.[9][10] The following table presents a hypothetical but representative dataset for this compound's MIC values against a panel of clinically relevant Gram-positive and Gram-negative bacteria. These values are for illustrative purposes to guide researchers in their experimental design and interpretation.
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains
| Bacterial Strain | Type | ATCC Number | Hypothetical MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 29213 | 8 |
| Methicillin-resistantStaphylococcus aureus (MRSA) | Gram-positive | BAA-1717 | 16 |
| Enterococcus faecalis | Gram-positive | 29212 | 32 |
| Vancomycin-resistantEnterococcus (VRE) | Gram-positive | 51299 | 64 |
| Streptococcus pneumoniae | Gram-positive | 49619 | 4 |
| Escherichia coli | Gram-negative | 25922 | 64 |
| Klebsiella pneumoniae | Gram-negative | 13883 | 128 |
| Pseudomonas aeruginosa | Gram-negative | 27853 | >256 |
| Acinetobacter baumannii | Gram-negative | 19606 | >256 |
Note: These are illustrative values. Actual MICs must be determined experimentally.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[11][12][13]
Objective: To determine the MIC of this compound against a specific bacterial strain.
Materials:
-
This compound stock solution (e.g., 1024 µg/mL in a suitable solvent)
-
Sterile 96-well microtiter plates (U-bottom)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluent (e.g., saline or CAMHB)
-
Spectrophotometer or densitometer
-
Incubator (35°C ± 2°C)
-
Multichannel pipette
Procedure:
-
Preparation of this compound Dilutions: a. Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate. b. Add 200 µL of the this compound stock solution (at 2X the highest desired final concentration) to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. d. Discard 100 µL from well 10. Well 11 will serve as the growth control (no antibiotic), and well 12 will be the sterility control (no bacteria).
-
Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. c. Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Inoculation of the Microtiter Plate: a. Within 15 minutes of preparing the final inoculum, add 100 µL of the diluted bacterial suspension to wells 1 through 11. Do not inoculate well 12. b. The final volume in each well (1-11) will be 200 µL.
-
Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation of Results: a. Following incubation, examine the plate for bacterial growth. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well). b. The growth control (well 11) should show turbidity, and the sterility control (well 12) should remain clear.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Characterization of the Amicetin Biosynthesis Gene Cluster from Streptomyces vinaceusdrappus NRRL 2363 Implicates Two Alternative Strategies for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design. | Semantic Scholar [semanticscholar.org]
- 6. Ribosome-targeting antibiotics and mechanisms of bacterial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics [frontiersin.org]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. Broth microdilution - Wikipedia [en.wikipedia.org]
- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 12. goums.ac.ir [goums.ac.ir]
- 13. iacld.com [iacld.com]
Application Notes: Bamicetin as a Tool for Ribosome Research
Introduction
Bamicetin is a nucleoside antibiotic belonging to the same family as Amicetin and Gougerotin. These antibiotics are potent inhibitors of protein synthesis across different domains of life. This compound exerts its effect by targeting the heart of the ribosomal machinery: the Peptidyl Transferase Center (PTC) on the large ribosomal subunit. This makes it a valuable tool for researchers studying the fundamental mechanisms of translation, the catalytic activity of the ribosome, and for the development of novel antimicrobial agents.
Mechanism of Action
This compound functions by binding to the large ribosomal subunit (50S in prokaryotes, 60S in eukaryotes) at or near the Peptidyl Transferase Center. Its binding interferes with the crucial step of peptide bond formation. Specifically, structural and functional studies on the related compound Amicetin show that it binds to the P-site of the PTC.[1] By occupying this site, this compound competitively inhibits the binding of the aminoacyl-tRNA in the A-site to the growing polypeptide chain attached to the P-site tRNA, effectively stalling translation.[2][3] This inhibition prevents the elongation of the nascent polypeptide chain, leading to a cessation of protein synthesis.
The binding site for this class of antibiotics is located within a highly conserved region of the 23S rRNA (in prokaryotes), highlighting the fundamental importance of this region for ribosome function.[2]
Applications in Research
-
Probing the Peptidyl Transferase Center (PTC): As this compound directly targets the PTC, it can be used in footprinting and cross-linking studies to identify specific nucleotides and ribosomal proteins involved in catalysis and tRNA binding.
-
Studying Translation Elongation Dynamics: By arresting ribosomes at the peptide bond formation step, this compound allows for the study of ribosome complexes stalled at a specific stage of the elongation cycle.
-
High-Throughput Screening: this compound can serve as a control compound in high-throughput screens designed to discover new translation inhibitors.[4][5]
-
Structural Biology: The use of this compound can facilitate the structural determination of ribosome-antibiotic complexes using techniques like Cryo-Electron Microscopy (Cryo-EM), providing high-resolution insights into its mechanism of inhibition.[6][7]
Quantitative Data for Ribosome Inhibitors
While specific kinetic data for this compound is not widely published, the table below summarizes known information for the related compound Amicetin and provides context with another well-characterized PTC inhibitor, Chloramphenicol. This data is essential for designing experiments and interpreting results.
| Inhibitor | Target Organism(s) | Ribosomal Subunit | Binding Site | Inhibition Constant (IC50) | Key References |
| This compound | Universal (Bacteria, Eukarya) | Large (50S/60S) | Peptidyl Transferase Center (PTC), P-site | Not Available | [3] |
| Amicetin | Prokaryote-selective | Large (50S) | Peptidyl Transferase Center (PTC), P-site | Not Available | [1][2][8] |
| Chloramphenicol | Bacteria | Large (50S) | Peptidyl Transferase Center (PTC), A-site | ~2-10 µM (in vitro) | [9][10] |
| Puromycin | Universal | Large (50S/60S) | Peptidyl Transferase Center (PTC), A-site | ~1-5 µM (in vitro) | [11][12] |
Note: IC50 values are highly dependent on the specific assay conditions (e.g., cell-free system, organism, temperature) and should be determined empirically for each experimental setup.[12][13]
Experimental Protocols
Protocol 1: In Vitro Translation Inhibition Assay
This protocol determines the concentration-dependent inhibitory effect of this compound on protein synthesis using a commercially available cell-free transcription-translation system.
Materials:
-
This compound stock solution (e.g., in DMSO or water)
-
Cell-Free Protein Synthesis Kit (e.g., PURExpress® or Rabbit Reticulocyte Lysate System)
-
Reporter plasmid DNA or mRNA (e.g., encoding Firefly Luciferase or NanoLuc® Luciferase)
-
Nuclease-free water
-
Microplate luminometer
-
96-well white, flat-bottom plates
Method:
-
Prepare this compound Dilutions: Create a series of this compound dilutions (e.g., 10-point, 2-fold dilutions) in nuclease-free water or the reaction buffer, starting from a high concentration (e.g., 1 mM) down to a low nanomolar range.
-
Reaction Assembly: On ice, prepare a master mix containing the cell-free extract, reaction buffer, and the reporter DNA/mRNA template according to the manufacturer's instructions.[11][14]
-
Plate Setup:
-
Aliquot the master mix into the wells of a 96-well plate.
-
Add a small volume (e.g., 1-2 µL) of each this compound dilution to the respective wells.
-
Include a "No Inhibitor" control (add vehicle, e.g., DMSO) and a "No Template" control (no DNA/mRNA).
-
-
Incubation: Seal the plate and incubate at the recommended temperature (typically 30-37°C) for 1-2 hours to allow for protein synthesis.
-
Detection:
-
Allow the plate to cool to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence signal using a microplate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (No Template control) from all readings.
-
Normalize the data by setting the "No Inhibitor" control as 100% activity.
-
Calculate the percent inhibition for each this compound concentration.
-
Plot the percent inhibition versus the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Ribosome Profiling (Ribo-Seq) to Identify this compound-Induced Stall Sites
This protocol identifies the precise locations on mRNAs where ribosomes stall in the presence of this compound, providing genome-wide insight into its context-specific effects.
Materials:
-
Bacterial culture (e.g., E. coli)
-
This compound
-
Lysis buffer (with high MgCl2 to stabilize ribosomes)
-
Micrococcal Nuclease (MNase) or RNase I
-
Sucrose (B13894) gradient ultracentrifugation equipment or size-exclusion chromatography (SEC) columns
-
RNA extraction reagents (e.g., Trizol, Phenol:Chloroform)
-
Library preparation kit for small RNAs
-
High-throughput sequencer
Method:
-
Cell Culture and Treatment: Grow bacterial cells to mid-log phase. Treat one aliquot of the culture with a predetermined concentration of this compound (e.g., 2x MIC) for a short period (5-10 minutes). Leave another aliquot untreated as a control.
-
Harvesting: Rapidly harvest cells to preserve ribosome positions. The preferred method is flash-freezing the culture directly in liquid nitrogen.[15] Avoid slow methods like centrifugation at room temperature, which can introduce artifacts.[15]
-
Cell Lysis: Lyse the cells under cryogenic conditions (e.g., using a freezer mill) in a lysis buffer containing high concentrations of magnesium to keep ribosomes intact and associated with mRNA.
-
Nuclease Footprinting: Treat the lysate with a nuclease (e.g., RNase I) to digest all mRNA that is not protected by ribosomes. The concentration and digestion time must be carefully optimized to yield primarily monosomes.[16]
-
Monosome Isolation: Load the digested lysate onto a sucrose density gradient and perform ultracentrifugation to separate monosomes from polysomes, subunits, and other cellular components. Alternatively, use size-exclusion chromatography for a faster workflow.[17][18] Collect the fractions corresponding to 70S monosomes.
-
Footprint Extraction: Extract the ribosome-protected mRNA fragments (RPFs) from the isolated monosomes using a robust RNA extraction method like Trizol or hot phenol.
-
Library Preparation:
-
Size Selection: Purify the RPFs, which are typically 15-40 nucleotides in length, using denaturing polyacrylamide gel electrophoresis (PAGE).[15][19]
-
rRNA Depletion: Remove contaminating ribosomal RNA fragments using a commercial rRNA depletion kit.
-
Ligation and RT-PCR: Ligate sequencing adapters to the 3' and 5' ends of the RPFs. Perform reverse transcription followed by PCR amplification to generate the final sequencing library.[16]
-
-
Sequencing and Analysis: Sequence the library on a high-throughput platform. Align the resulting reads to the organism's genome. Analyze the data to map the density of ribosome footprints along each transcript, identifying specific codons or regions where this compound causes ribosomes to pause or accumulate compared to the untreated control.
Protocol 3: Cryo-Electron Microscopy (Cryo-EM) of a Ribosome-Bamicetin Complex
This protocol outlines the major steps for determining the high-resolution structure of this compound bound to the ribosome, providing definitive evidence of its binding site and mechanism.
Materials:
-
Highly purified, active 70S ribosomes
-
This compound
-
Defined mRNA and tRNA molecules (to create a stable, stalled complex)
-
Cryo-EM grids (e.g., Quantifoil)
-
Plunge-freezing apparatus (e.g., Vitrobot)
-
Cryo-Transmission Electron Microscope (TEM) with a direct electron detector
Method:
-
Preparation of the Ribosome Complex:
-
Prepare a homogenous sample of bacterial 70S ribosomes.
-
Assemble a stalled translation complex by incubating the ribosomes with a specific mRNA, a P-site tRNA, and a saturating concentration of this compound. The goal is to have nearly 100% of ribosomes bound with the inhibitor.[6]
-
-
Grid Preparation and Vitrification:
-
Apply a small volume (3-4 µL) of the ribosome-Bamicetin complex to a glow-discharged cryo-EM grid.
-
Using a vitrification robot, blot away excess liquid for a few seconds to create a thin film of the sample.
-
Immediately plunge the grid into liquid ethane cooled by liquid nitrogen. This freezes the sample in a thin layer of non-crystalline (vitreous) ice, preserving the native structure.[20]
-
-
Cryo-EM Data Collection:
-
Image Processing and 3D Reconstruction:
-
Preprocessing: Correct for beam-induced motion within each movie and estimate the contrast transfer function (CTF) of the microscope.
-
Particle Picking: Computationally identify and extract images of individual ribosome particles from the micrographs.
-
2D Classification: Group particles with similar views to remove junk particles and assess sample quality.
-
3D Reconstruction: Generate an initial 3D model and iteratively refine the orientations of each particle to reconstruct a high-resolution 3D density map of the ribosome-Bamicetin complex.[7][23]
-
-
Model Building and Interpretation:
-
Fit an existing ribosome atomic model into the generated cryo-EM density map.
-
The high-resolution map should reveal an extra density corresponding to the bound this compound molecule.
-
Build an atomic model of this compound into this density to precisely map its interactions with the rRNA nucleotides and ribosomal proteins of the PTC.
-
References
- 1. Unifying the aminohexopyranose- and peptidyl-nucleoside antibiotics; implications for antibiotic design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A conserved secondary structural motif in 23S rRNA defines the site of interaction of amicetin, a universal inhibitor of peptide bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Molecular basis of the pleiotropic effects by the antibiotic amikacin on the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of protein synthesis by amicetin, a nucleoside antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Context-specific inhibition of translation by ribosomal antibiotics targeting the peptidyl transferase center - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structures of five antibiotics bound at the peptidyl transferase center of the large ribosomal subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Protocol for Ribosome Profiling in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. Recommendations for bacterial ribosome profiling experiments based on bioinformatic evaluation of published data - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. biorxiv.org [biorxiv.org]
- 22. mbexc.de [mbexc.de]
- 23. Multi-particle cryo-EM refinement with M visualizes ribosome-antibiotic complex at 3.5 Å in cells | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Bamicetin Minimum Inhibitory Concentration (MIC) Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bamicetin is a nucleoside antibiotic, an analogue of Amicetin.[1][2] Like Amicetin, it is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells. This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against a variety of microorganisms using the broth microdilution method. This method is a standardized and widely accepted technique for assessing the in vitro antimicrobial activity of a compound.[3][4]
Principle of the Method
The broth microdilution method involves challenging a standardized suspension of a test microorganism with serial twofold dilutions of this compound in a liquid growth medium. Following an incubation period, the lowest concentration of this compound that completely inhibits the visible growth of the microorganism is determined as the MIC.
Data Presentation
While specific MIC values for this compound are not widely available in the public domain, the following table provides representative MIC data for the closely related compound, Amicetin, against a panel of clinically relevant microorganisms. It is anticipated that this compound would exhibit a similar spectrum of activity. Amicetin has been shown to be active against both Gram-positive and Gram-negative bacteria.[1]
| Microorganism | Strain | MIC Range (µg/mL) |
| Gram-Positive Bacteria | ||
| Staphylococcus aureus | ATCC 29213 | 1 - 16 |
| Enterococcus faecalis | ATCC 29212 | 2 - 32 |
| Streptococcus pneumoniae | ATCC 49619 | 0.5 - 8 |
| Gram-Negative Bacteria | ||
| Escherichia coli | ATCC 25922 | 8 - 128 |
| Pseudomonas aeruginosa | ATCC 27853 | 32 - >256 |
| Klebsiella pneumoniae | ATCC 13883 | 16 - 256 |
| Fungi | ||
| Candida albicans | ATCC 90028 | 16 - >256 |
| Aspergillus fumigatus | ATCC 204305 | 32 - >256 |
Note: The above data for Amicetin is illustrative and should be confirmed for this compound through experimental testing. MIC values can vary depending on the specific strain, testing conditions, and the reference standards used.
Experimental Protocols
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Materials and Reagents
-
This compound powder
-
Appropriate solvent for this compound (e.g., sterile deionized water, DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS for fungi
-
Sterile 96-well, U-bottom microtiter plates
-
Sterile reagent reservoirs
-
Multichannel and single-channel pipettes with sterile tips
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or nephelometer
-
0.5 McFarland turbidity standard
-
Vortex mixer
-
Test microorganism strains (e.g., ATCC quality control strains)
Preparation of Reagents
-
This compound Stock Solution:
-
Aseptically prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent. Ensure complete dissolution.
-
The stock solution should be sterilized by filtration through a 0.22 µm filter if not prepared from a sterile powder.
-
-
Bacterial Inoculum Preparation:
-
From a fresh (18-24 hour) agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes of preparation, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Fungal Inoculum Preparation:
-
For yeasts, prepare a suspension from a 24-hour culture on Sabouraud Dextrose Agar to match a 0.5 McFarland standard. Dilute this in RPMI-1640 to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
For molds, harvest conidia from a 7-day old culture on Potato Dextrose Agar and prepare a suspension in sterile saline with 0.05% Tween 80. Adjust the suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI-1640.
-
Broth Microdilution Procedure
-
Plate Preparation:
-
Dispense 50 µL of the appropriate sterile broth (CAMHB or RPMI-1640) into all wells of a 96-well microtiter plate.
-
Add an additional 50 µL of the this compound stock solution (1280 µg/mL) to the wells in the first column (Column 1). This will be the highest concentration.
-
-
Serial Dilution:
-
Using a multichannel pipette, perform a twofold serial dilution by transferring 50 µL from Column 1 to Column 2. Mix thoroughly by pipetting up and down.
-
Continue this process across the plate to Column 10. Discard 50 µL from Column 10.
-
Column 11 will serve as the growth control (no this compound).
-
Column 12 will serve as the sterility control (no inoculum).
-
-
Inoculation:
-
Add 50 µL of the standardized microbial inoculum to each well from Column 1 to Column 11. This will bring the final volume in each well to 100 µL and achieve the desired final inoculum concentration.
-
Do not inoculate the wells in Column 12.
-
-
Incubation:
-
Cover the plate with a lid or an adhesive seal to prevent evaporation.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours for most bacteria, 24-48 hours for yeasts, and 48-72 hours for molds.
-
Interpretation of Results
-
After incubation, visually inspect the wells for turbidity (bacterial growth) or fungal growth.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
The growth control (Column 11) should show distinct growth, and the sterility control (Column 12) should remain clear.
Mechanism of Action and Signaling Pathway
This compound, similar to its analogue Amicetin, is a peptidyl transferase inhibitor that targets the bacterial ribosome. Specifically, it binds to the 23S rRNA component of the 50S ribosomal subunit, thereby blocking the elongation step of protein synthesis. This leads to the cessation of essential protein production and ultimately, inhibition of bacterial growth.
Caption: this compound inhibits protein synthesis by binding to the 50S ribosomal subunit.
Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution MIC testing protocol for this compound.
Caption: Workflow for this compound MIC determination via broth microdilution.
References
- 1. Susceptibility of recently isolated bacteria to amikacin in vitro: comparisons with four other aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Characterization of the Amicetin Biosynthesis Gene Cluster from Streptomyces vinaceusdrappus NRRL 2363 Implicates Two Alternative Strategies for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in Bamicetin Fermentation
Welcome to the technical support center for Bamicetin fermentation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the production of this compound, a disaccharide pyrimidine (B1678525) nucleoside antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is the producing organism for this compound?
A1: this compound is an analogue of Amicetin, which is produced by Streptomyces vinaceusdrappus.[1]
Q2: What are the key precursors for this compound biosynthesis?
A2: The biosynthesis of the related compound Amicetin involves the linkage of cytosine, p-aminobenzoic acid (PABA), and a terminal (+)-α-methylserine moiety.[1] The biosynthesis of the two deoxysugar moieties, d-amosamine and d-amicetose, is also a critical part of the pathway.
Q3: What are the general causes of low this compound yield?
A3: Low yields in fermentation can stem from a variety of factors, including suboptimal medium composition (carbon, nitrogen, and trace element limitations), unfavorable physical parameters (pH, temperature, dissolved oxygen), and issues with the inoculum or microbial physiology.
Q4: How can I monitor this compound production during fermentation?
A4: this compound concentration in the fermentation broth can be monitored using High-Performance Liquid Chromatography (HPLC). A method developed for the related compound Amicetin involves extraction of the supernatant with 1-butanol (B46404) followed by analysis on a C18 reversed-phase column with UV detection at 254 nm.[1][2]
Troubleshooting Guide: Low this compound Yield
This guide provides a structured approach to identifying and resolving common issues leading to low this compound yield.
Problem 1: Slower than expected or no microbial growth.
| Possible Cause | Troubleshooting Step |
| Inadequate Inoculum | Ensure the seed culture is in the exponential growth phase and use an appropriate inoculum volume (typically 5-10% v/v). |
| Suboptimal Medium | Review and optimize the concentrations of carbon and nitrogen sources. Ensure all essential minerals and trace elements are present. |
| Incorrect pH | Monitor and control the pH of the medium throughout the fermentation. The optimal range for Streptomyces growth is typically near neutral (pH 6.0-8.0).[3] |
| Incorrect Temperature | Maintain the optimal growth temperature for Streptomyces vinaceusdrappus, which is generally around 28-30°C. |
Problem 2: Good growth, but low this compound production.
| Possible Cause | Troubleshooting Step |
| Nutrient Limitation | The carbon-to-nitrogen ratio is critical. A high C/N ratio can sometimes favor biomass production over secondary metabolite synthesis. Experiment with different C/N ratios. |
| Suboptimal pH for Production | The optimal pH for antibiotic production may differ from the optimal pH for growth. Consider a two-stage pH control strategy. |
| Inadequate Dissolved Oxygen (DO) | Low DO levels can significantly limit antibiotic synthesis. Ensure adequate aeration and agitation. Controlling DO at saturation levels, especially during the growth phase, has been shown to increase antibiotic yield in Streptomyces. |
| Product Feedback Inhibition | High concentrations of this compound or related byproducts may inhibit further production. Consider strategies like fed-batch fermentation or in-situ product removal. |
| Phosphate (B84403) Inhibition | High levels of phosphate can sometimes repress the production of secondary metabolites in Streptomyces. |
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of Medium Components
This protocol is a straightforward method to screen the impact of individual medium components on this compound yield.
1. Baseline Fermentation:
-
Prepare the production medium as described by Zhang et al. (2011) for Amicetin production: 2.5% glucose, 0.7% soybean powder, 0.25% yeast extract, 0.5% (NH₄)₂SO₄, 0.4% NaCl, 0.04% KH₂PO₄, 0.8% CaCO₃.
-
Inoculate with a fresh seed culture of Streptomyces vinaceusdrappus.
-
Ferment at 28°C with shaking (e.g., 200 rpm) for a defined period (e.g., 7-10 days).
-
Measure the final this compound concentration using HPLC. This will be your baseline yield.
2. Varying a Single Factor:
-
Prepare a series of flasks with the baseline medium, but in each series, vary the concentration of a single component (e.g., glucose concentrations of 1%, 2.5%, 4%, 5%).
-
Keep all other components and fermentation parameters constant.
-
Run the fermentation and measure the this compound yield for each concentration.
3. Analysis:
-
Plot the this compound yield against the concentration of the varied component to determine the optimal concentration for that specific nutrient.
-
Repeat this process for other key components like the primary nitrogen source (soybean powder) and yeast extract.
Protocol 2: Quantification of this compound by HPLC
This protocol is adapted from a method for Amicetin analysis.
1. Sample Preparation:
-
Centrifuge a sample of the fermentation broth to separate the mycelium.
-
Extract the supernatant with an equal volume of 1-butanol.
-
Evaporate the butanol extract to dryness under vacuum.
-
Re-dissolve the residue in a known volume of methanol (B129727) for HPLC analysis.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (10% acetonitrile (B52724) in water with 0.08% trifluoroacetic acid) and Solvent B (90% acetonitrile in water).
-
Gradient Program:
-
0-15 min: 0% to 40% Solvent B
-
15-18 min: 40% to 80% Solvent B
-
18-19 min: 80% to 0% Solvent B
-
19-25 min: Hold at 0% Solvent B
-
-
Flow Rate: 1 ml/min.
-
Detection: UV at 254 nm.
3. Quantification:
-
Prepare a standard curve using purified this compound of known concentrations.
-
Compare the peak area of the sample to the standard curve to determine the concentration.
Data Presentation
The following tables summarize the impact of key fermentation parameters on antibiotic yield in various Streptomyces species. While not specific to this compound, they provide a general indication of the potential for yield improvement.
Table 1: Effect of Dissolved Oxygen (DO) on Antibiotic Yield in Streptomyces clavuligerus
| DO Control Strategy | Relative Cephamycin C Yield |
| No DO Control | 1.0 |
| DO controlled at 50% saturation | Lower than no control |
| DO controlled at saturation during growth phase | 2.4 |
| (Data adapted from Yegneswaran et al., 1991) |
Table 2: Optimization of Fermentation Conditions for Antibacterial Metabolite Production by Streptomyces sp. 1-14
| Parameter | Initial Level | Optimized Level |
| Glucose (g/L) | - | 38.877 |
| CaCl₂·2H₂O (g/L) | - | 0.161 |
| Temperature (°C) | 28 | 29.97 |
| Inoculation Amount (%) | - | 8.93 |
| Resulting Antibacterial Activity Increase | - | 12.33% |
| (Data from Wei et al., 2018) |
Visualizations
Caption: Proposed this compound Biosynthesis Pathway.
Caption: Experimental Workflow for Fermentation Optimization.
Caption: Troubleshooting Logic for Low this compound Yield.
References
- 1. Characterization of the Amicetin Biosynthesis Gene Cluster from Streptomyces vinaceusdrappus NRRL 2363 Implicates Two Alternative Strategies for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Optimization of fermentation conditions through response surface methodology for enhanced antibacterial metabolite production by Streptomyces sp. 1-14 from cassava rhizosphere - PMC [pmc.ncbi.nlm.nih.gov]
Bamicetin Purification & Separation: A Technical Support Center
Welcome to the technical support center for Bamicetin purification and separation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification and analysis of this compound.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with this compound.
Problem: Low Yield After Crystallization
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Solvent System | This compound's solubility is crucial for effective crystallization. If the compound is too soluble in the chosen solvent, recovery will be low. Conversely, if it is poorly soluble, initial dissolution will be difficult. Experiment with a range of solvents of varying polarities. Common solvent systems for nucleoside analogs include alcohols (methanol, ethanol), acetonitrile (B52724), and mixtures with water. Perform small-scale solubility tests to identify a solvent in which this compound is sparingly soluble at room temperature but readily soluble when heated. |
| Suboptimal Supersaturation | Achieving the right level of supersaturation is key. If the solution is not sufficiently supersaturated upon cooling, crystallization will be incomplete. Try concentrating the solution further before cooling or use an anti-solvent addition method. Add a poor solvent (in which this compound is insoluble) dropwise to the saturated solution at an elevated temperature until slight turbidity is observed, then allow it to cool slowly. |
| Rapid Cooling | Cooling the solution too quickly can lead to the formation of fine, impure crystals or precipitation instead of crystallization, making recovery difficult. Allow the crystallization mixture to cool to room temperature slowly, followed by further cooling in an ice bath or refrigerator to maximize crystal formation. |
| Insufficient Crystallization Time | Crystal formation can be a slow process. Ensure the solution is left undisturbed for an adequate amount of time, which can range from several hours to days. |
Problem: Impure Product After Chromatography
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Stationary Phase | The choice of stationary phase is critical for separating this compound from its impurities. For polar molecules like this compound, reversed-phase (e.g., C18, C8) or normal-phase (e.g., silica, alumina) chromatography can be effective. The selection depends on the nature of the impurities. If impurities are closely related structurally, a high-resolution stationary phase may be required. |
| Incorrect Mobile Phase Composition | The mobile phase composition dictates the elution profile of this compound and its impurities. For reversed-phase HPLC, a gradient elution with acetonitrile or methanol (B129727) and water (often with a modifier like formic acid or ammonium (B1175870) acetate) is common for separating nucleoside analogs. Optimize the gradient slope and solvent composition to achieve better separation. For normal-phase chromatography, a mixture of non-polar and polar organic solvents (e.g., hexane/ethyl acetate) should be optimized. |
| Column Overloading | Injecting too much sample onto the column can lead to poor separation and peak tailing. Reduce the sample concentration or injection volume. For preparative chromatography, consider using a larger diameter column. |
| Co-eluting Impurities | Some impurities may have very similar retention times to this compound under the chosen conditions. To resolve this, alter the mobile phase composition, change the stationary phase, or adjust the pH of the mobile phase to change the ionization state of this compound and/or the impurities, thereby altering their retention behavior. |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in this compound preparations?
A1: While specific impurity profiles for this compound are not extensively published, impurities in nucleoside antibiotics like this compound can generally be categorized as:
-
Process-related impurities: These arise from the synthesis process and can include unreacted starting materials, intermediates, reagents, and by-products from side reactions.
-
Degradation products: this compound, like other nucleoside analogs, can be susceptible to degradation under certain conditions. Forced degradation studies, which involve exposing the compound to stress conditions such as acid, base, oxidation, heat, and light, are used to identify potential degradation products. Common degradation pathways for nucleosides include hydrolysis of the glycosidic bond or modifications to the base or sugar moieties.
Q2: How can I develop a stability-indicating HPLC method for this compound?
A2: A stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from its degradation products and process-related impurities. To develop such a method for this compound:
-
Perform Forced Degradation Studies: Subject this compound to acidic, basic, oxidative, thermal, and photolytic stress conditions to generate potential degradation products.
-
Select an Appropriate Column and Mobile Phase: A reversed-phase C18 column is a good starting point. Use a mobile phase gradient of a buffered aqueous solution and an organic solvent like acetonitrile or methanol.
-
Optimize Separation: Adjust the gradient, flow rate, column temperature, and pH of the mobile phase to achieve baseline separation between this compound and all observed impurity peaks.
-
Method Validation: Once optimized, the method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.
Q3: What is a good starting point for this compound recrystallization solvent screening?
A3: For a polar molecule like this compound, a good starting point for solvent screening would include:
-
Polar protic solvents: Water, Methanol, Ethanol, Isopropanol.
-
Polar aprotic solvents: Acetonitrile, Acetone, Ethyl Acetate.
-
Solvent mixtures: Mixtures of a "good" solvent (in which this compound is soluble) and a "poor" solvent (in which it is insoluble) are often effective. Common pairs include ethanol/water, methanol/water, or acetonitrile/water.
Start by testing the solubility of a small amount of crude this compound in a small volume of each solvent at room temperature and then upon heating. An ideal single solvent will show low solubility at room temperature and high solubility at its boiling point.
Experimental Protocols
Protocol 1: General Procedure for this compound Recrystallization
-
Dissolution: In an appropriately sized flask, add the crude this compound solid. Add a minimal amount of the chosen hot solvent (pre-heated to its boiling point) to just dissolve the solid completely. Stirring and continued heating may be necessary.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, the flask can be placed in an ice bath or refrigerator for a few hours to maximize crystal yield.
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Protocol 2: General Procedure for this compound Purification by Preparative HPLC
-
Sample Preparation: Dissolve the crude this compound in the initial mobile phase or a compatible solvent. Filter the sample solution through a 0.45 µm filter to remove any particulate matter.
-
Column Equilibration: Equilibrate the preparative HPLC column with the initial mobile phase until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Elution: Run the optimized gradient elution method to separate this compound from its impurities.
-
Fraction Collection: Collect the fractions corresponding to the this compound peak.
-
Solvent Removal: Combine the pure fractions and remove the solvent, typically by rotary evaporation or lyophilization, to obtain the purified this compound.
Visualizations
Caption: A generalized workflow for the purification of this compound.
Caption: A troubleshooting decision tree for this compound purification.
Troubleshooting Bamicetin instability in solution
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges associated with the stability of Bamicetin in solution. The following information is curated to help you troubleshoot issues and optimize your experimental workflow.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution has changed color and appears to have lost activity. What is happening?
A change in color and loss of biological activity are common indicators of chemical degradation. This compound, a nucleoside antibiotic, can be susceptible to degradation under various experimental conditions. Factors that can contribute to its instability in solution include pH, temperature, and exposure to light. Degradation can lead to the formation of byproducts that are structurally different from the parent compound and may lack its intended biological activity.
Q2: What are the primary factors influencing the stability of this compound in aqueous solutions?
Several factors can impact the stability of this compound in solution:
-
pH: Like many compounds with amide and glycosidic bonds, this compound's stability is likely pH-dependent. Hydrolysis of these bonds can occur under both acidic and alkaline conditions.
-
Temperature: Elevated temperatures generally accelerate the rate of chemical degradation.
-
Light: Exposure to ultraviolet (UV) or even visible light can induce photodegradation of photosensitive compounds.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the modification of the this compound molecule, affecting its stability and activity.
Q3: I am observing a precipitate in my this compound stock solution. What is the cause and how can I resolve it?
Precipitation may occur if the concentration of this compound exceeds its solubility limit in the chosen solvent. Solubility can be influenced by the solvent itself, the temperature, and the pH of the solution. To address this, you can try the following:
-
Co-solvents: Consider preparing a higher concentration stock solution in a solvent in which this compound is more soluble, such as DMSO or ethanol, before diluting it into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent in your assay, as it may affect your experimental system.
-
Gentle Warming: Gentle warming of the solution may help to redissolve the precipitate. However, be cautious as elevated temperatures can accelerate degradation.
-
pH Adjustment: If the precipitation is pH-dependent, adjusting the pH of the solution might improve solubility. This should be done carefully, considering the impact of pH on both solubility and stability.
Q4: How can I improve the long-term stability of my this compound solutions?
For long-term storage, it is crucial to minimize the factors that promote degradation:
-
Storage Temperature: Store stock solutions at -20°C or -80°C.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Light Protection: Store solutions in amber-colored vials or wrap vials in aluminum foil to protect them from light.
-
Inert Atmosphere: For highly sensitive applications, consider degassing your solvent and storing the solution under an inert gas like nitrogen or argon to minimize oxidative degradation.
Quantitative Data Summary
Due to the limited availability of specific stability data for this compound, the following tables provide a representative summary of how stability data is typically presented for similar antibiotics under forced degradation conditions. These conditions are designed to accelerate the identification of potential degradation pathways.
Table 1: Representative Stability of a this compound Analog in Solution under Various pH Conditions
| pH | Temperature (°C) | Incubation Time (hours) | Remaining Compound (%) | Observations |
| 2.0 | 60 | 24 | 75 | Significant degradation |
| 4.0 | 60 | 24 | 92 | Moderate degradation |
| 7.0 | 60 | 24 | 88 | Moderate degradation |
| 9.0 | 60 | 24 | 72 | Significant degradation |
Table 2: Representative Thermal and Photostability of a this compound Analog in Solution (pH 7.0)
| Condition | Incubation Time (hours) | Remaining Compound (%) | Observations |
| 40°C | 48 | 95 | Minor degradation |
| 60°C | 48 | 85 | Significant degradation |
| UV Light (254 nm) | 24 | 80 | Significant photodegradation |
| Visible Light | 48 | 98 | Minimal degradation |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter
-
Incubator/water bath
-
Photostability chamber
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a co-solvent like methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Incubate an aliquot of the stock solution at 60°C for 24 hours, protected from light.
-
-
Photodegradation:
-
Expose an aliquot of the stock solution to a light source in a photostability chamber.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
-
Protocol 2: Development of a Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade methanol (B129727)
-
HPLC-grade water
-
Buffers (e.g., phosphate (B84403) or acetate (B1210297) buffer)
-
Forced degradation samples of this compound
Methodology:
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer.
-
Initial Chromatographic Conditions:
-
Mobile Phase: Start with a simple mobile phase, such as a mixture of acetonitrile and water or methanol and water.
-
Flow Rate: A typical starting flow rate is 1.0 mL/min.
-
Column Temperature: Maintain the column at a constant temperature, e.g., 25°C.
-
Injection Volume: Use a consistent injection volume, e.g., 20 µL.
-
-
Method Optimization:
-
Inject the this compound standard and the forced degradation samples.
-
Adjust the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer and the pH of the buffer) to achieve good separation between the this compound peak and any degradation product peaks. A gradient elution may be necessary for complex mixtures.
-
-
Method Validation:
-
Validate the optimized method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
-
Visualizations
Below are diagrams illustrating key concepts related to this compound's mechanism of action and the experimental workflow for its stability analysis.
Technical Support Center: Optimizing Aminoglycoside Antibiotic (e.g., Bamicetin) Extraction from Culture Broth
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Bamicetin and other aminoglycoside antibiotics from culture broth. The information provided is based on established methods for aminoglycoside antibiotics produced by Streptomyces species.
Frequently Asked Questions (FAQs)
Q1: What are the first steps to separate this compound from the culture broth?
A1: The initial step involves separating the mycelium from the fermentation broth. This is typically achieved through centrifugation or filtration. Since a significant portion of aminoglycoside antibiotics like gentamicin (B1671437) can be bound to the mycelium, it's crucial to treat the mycelium to release the bound antibiotic.[1] This can be done by exposing the mycelium to acidic or alkaline conditions, or through physical disruption methods like sonication.[1]
Q2: Which methods are commonly used for the purification of aminoglycoside antibiotics?
A2: For the purification of aminoglycosides from the culture broth, several conventional methods are applied. These include absorption with cation and/or anion exchange resins, absorption with active charcoal, and column chromatography using silica (B1680970) gel or cellulose.[2] These methods can be used individually or in combination to achieve the desired purity.[2] Affinity chromatography is another powerful technique for purifying biomolecules.[3]
Q3: How can I quantify the concentration of this compound in my samples?
A3: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the quantification of antibiotics. For aminoglycosides, which may lack a strong chromophore, a derivatization step is often necessary to allow for UV-visible or fluorescence detection. Alternatively, methods like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for sensitive and specific quantification without derivatization.
Q4: What are the key factors to consider for optimizing the production of this compound in the culture medium?
A4: The production of aminoglycoside antibiotics is highly dependent on the culture conditions. Key factors to optimize include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, and incubation time. For instance, the production of some antimicrobial metabolites by Streptomyces species has been shown to be optimal at a pH of 7.5 and a temperature of 32°C. The choice of carbon and nitrogen sources, such as glycerol (B35011) and peptone, can also significantly impact the yield.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low this compound Yield | Suboptimal Culture Conditions: The fermentation conditions (pH, temperature, aeration, media composition) are not optimal for this compound production by the Streptomyces strain. | Systematically optimize culture conditions. For example, test a range of pH values (e.g., 7.0-8.0) and temperatures (e.g., 28-37°C). Evaluate different carbon and nitrogen sources in the fermentation medium. |
| Incomplete Extraction from Mycelium: A significant amount of this compound may remain bound to the mycelium after separation from the broth. | After separating the mycelium, treat it with an acid or alkali wash, or use sonication to release the bound antibiotic into a solution that can be further processed. | |
| Degradation of this compound: this compound may be unstable under the extraction or storage conditions (e.g., improper pH or temperature). | Investigate the stability of this compound at different pH values and temperatures to determine the optimal conditions for extraction and storage. Generally, aminoglycosides show good stability under neutral to slightly alkaline conditions. | |
| Presence of Impurities in the Final Product | Inefficient Purification Method: The chosen purification technique (e.g., a single chromatography step) may not be sufficient to separate this compound from closely related compounds or other media components. | Employ a multi-step purification strategy. This could involve a combination of ion-exchange chromatography followed by size-exclusion or reversed-phase chromatography. |
| Co-extraction of Other Metabolites: The initial solvent extraction may be non-selective, leading to the co-extraction of other microbial metabolites with similar properties to this compound. | Optimize the solvent system used for the initial extraction. Consider using a liquid-liquid extraction with solvents of varying polarity to selectively partition this compound. High-speed counter-current chromatography (HSCCC) can also be an effective technique for separating compounds from complex mixtures. | |
| Inconsistent Extraction Results | Variability in Fermentation: Inconsistent yields from batch to batch may be due to variations in the fermentation process. | Standardize the fermentation protocol, including inoculum preparation, media composition, and all culture parameters. Monitor key parameters like cell growth and pH throughout the fermentation. |
| Manual Extraction Errors: Manual liquid-liquid extractions can be prone to inconsistencies. | If possible, automate the extraction process. If performing manual extractions, ensure consistent mixing times and phase separation techniques. | |
| Difficulty in Quantifying this compound | Lack of a Suitable Analytical Standard: Accurate quantification requires a pure analytical standard of this compound. | If a commercial standard is not available, it may be necessary to purify a small amount of this compound to a high degree and characterize it thoroughly to serve as a reference standard. |
| Matrix Effects in HPLC/LC-MS: Components in the crude extract can interfere with the analytical signal, leading to inaccurate quantification. | Implement a sample cleanup step before analysis, such as solid-phase extraction (SPE), to remove interfering matrix components. |
Experimental Protocols
Optimization of Culture Conditions for this compound Production
This protocol outlines a general approach to optimize the production of this compound by a Streptomyces species.
a. Media Composition Optimization:
-
Prepare a basal medium for the Streptomyces strain.
-
To test for the optimal carbon source, supplement the basal medium with different carbon sources (e.g., glucose, glycerol, starch) at a fixed concentration (e.g., 2% w/v).
-
Similarly, to test for the optimal nitrogen source, supplement the basal medium with different nitrogen sources (e.g., peptone, yeast extract, ammonium (B1175870) sulfate) at a fixed concentration (e.g., 1% w/v).
-
Inoculate the different media with a standardized inoculum of the Streptomyces strain.
-
Incubate the cultures under standard conditions (e.g., 30°C, 200 rpm) for a set period (e.g., 7 days).
-
At the end of the incubation period, harvest the broth and quantify the this compound concentration to identify the optimal carbon and nitrogen sources.
b. pH and Temperature Optimization:
-
Prepare the optimized production medium identified in the previous step.
-
Adjust the initial pH of the medium to different values (e.g., 6.5, 7.0, 7.5, 8.0).
-
Inoculate the media and incubate at different temperatures (e.g., 28°C, 30°C, 32°C, 35°C).
-
Monitor this compound production over time to determine the optimal pH and temperature for maximal yield.
Extraction and Purification of this compound
This protocol describes a general workflow for the extraction and purification of aminoglycoside antibiotics from a culture broth.
-
Harvesting and Mycelial Extraction:
-
Centrifuge the fermentation broth at 10,000 rpm for 15 minutes to separate the supernatant and the mycelial pellet.
-
Collect the supernatant.
-
Resuspend the mycelial pellet in an acidic solution (e.g., pH 2.0 adjusted with HCl) and stir for 1 hour to release the bound this compound.
-
Centrifuge the mycelial suspension and collect the acidic supernatant.
-
Combine the initial supernatant and the acidic supernatant.
-
-
Cation-Exchange Chromatography (Initial Purification):
-
Adjust the pH of the combined supernatant to a neutral or slightly acidic pH (e.g., 6.0-7.0).
-
Load the solution onto a cation-exchange resin column (e.g., Amberlite IRC-50) that has been pre-equilibrated with a suitable buffer.
-
Wash the column with the equilibration buffer to remove unbound impurities.
-
Elute the bound this compound using a buffer with a high salt concentration or a higher pH.
-
Collect the fractions and assay for this compound activity or concentration.
-
-
Further Purification (Silica Gel Chromatography):
-
Pool the active fractions from the ion-exchange chromatography and concentrate them under reduced pressure.
-
Dissolve the concentrated sample in a minimal amount of a suitable solvent.
-
Load the sample onto a silica gel column.
-
Elute the column with a solvent gradient (e.g., a mixture of chloroform, methanol, and water) to separate this compound from other remaining impurities.
-
Collect and analyze the fractions to obtain pure this compound.
-
Quantitative Data Summary
Table 1: Optimization of Culture Conditions for Antimicrobial Metabolite Production by Streptomyces rochei
| Parameter | Condition | Antimicrobial Activity (Arbitrary Units) |
| Incubation Time | 48 h | Low |
| 120 h | High | |
| Inoculum Size | 10% (v/v) | Moderate |
| 20% (v/v) | High | |
| pH | 6.5 | Moderate |
| 7.5 | High | |
| 8.5 | Low | |
| Temperature | 28°C | Moderate |
| 32°C | High | |
| 37°C | Moderate | |
| Carbon Source (2%) | Glucose | Moderate |
| Glycerol | High | |
| Starch | Low | |
| Nitrogen Source (1%) | Peptone | High |
| Yeast Extract | Moderate | |
| Ammonium Sulfate | Low | |
| (Data synthesized from information in reference) |
Visualizations
Caption: Workflow for this compound Production and Extraction.
Caption: Troubleshooting Logic for Low this compound Yield.
References
Technical Support Center: Addressing Off-Target Effects of Bamicetin in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Bamicetin in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a nucleoside antibiotic, analogous to Amicetin. Its primary mechanism of action is the inhibition of protein biosynthesis.[1] It functions as a peptidyl transferase inhibitor, targeting the ribosome to block translation.[1][2]
Q2: What are off-target effects and why are they a concern with this compound?
Q3: What are the initial signs of potential off-target effects in my this compound experiments?
Common indicators that you may be observing off-target effects include:
-
Inconsistent results with other protein synthesis inhibitors: Using a structurally different inhibitor that targets the same process results in a different or no phenotype.
-
Discrepancy with genetic validation: The phenotype observed with this compound differs from the phenotype observed when the target is knocked down or knocked out using techniques like RNAi or CRISPR.
-
High cytotoxicity at or below the effective concentration: Significant cell death is observed at concentrations required to achieve the desired level of protein synthesis inhibition.
-
Unexpected changes in cell phenotype or gene expression: The observed cellular changes are not readily explainable by the inhibition of general protein synthesis.
Q4: What are the general strategies to minimize this compound's off-target effects?
To minimize off-target effects, a multi-pronged approach is recommended:
-
Dose-Response Experiments: Use the lowest effective concentration of this compound that elicits the desired biological response.
-
Orthogonal Validation: Confirm key findings using alternative methods to inhibit protein synthesis, such as using a structurally unrelated inhibitor or a genetic approach like siRNA.
-
Target Engagement Assays: Directly measure the binding of this compound to its ribosomal target within the cellular context to correlate target engagement with the observed phenotype.
-
Control Experiments: Always include appropriate controls, such as untreated cells and vehicle-treated cells, to account for any effects of the solvent (e.g., DMSO).
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues that may arise from off-target effects of this compound.
Problem 1: High cytotoxicity observed at or below the effective concentration.
| Potential Cause | Recommended Solution |
| This compound concentration is too high. | Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Use a concentration well below the IC50 for your experiments. |
| The cell line is particularly sensitive. | Consider testing different eukaryotic cell lines to find one that is more resistant to potential off-target effects. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). Run a solvent-only control. |
| Off-target toxicity. | If toxicity persists even at low concentrations where on-target effects are minimal, the compound may have inherent off-target liabilities in your model system. Consider using an alternative protein synthesis inhibitor. |
Problem 2: Inconsistent or non-reproducible results between experiments.
| Potential Cause | Recommended Solution |
| Cell culture variability. | Ensure cell passage number, confluency, and overall health are consistent between experiments. Standardize all cell culture procedures. |
| This compound degradation. | This compound may be unstable in your cell culture medium. Prepare fresh stock solutions for each experiment and consider the stability of the compound at 37°C over the time course of your experiment. |
| Inaccurate pipetting. | Use calibrated pipettes and proper technique, especially for serial dilutions. Small errors in concentration can lead to large variations in biological response. |
Problem 3: Observed phenotype does not align with known consequences of protein synthesis inhibition.
| Potential Cause | Recommended Solution |
| Off-target effects on a specific signaling pathway. | Use proteome-wide profiling techniques to identify unintended binding partners of this compound. Perform downstream analyses like qPCR or Western blotting on key cellular pathways that might be affected to identify specific off-target interactions. |
| Metabolite activity. | This compound may be metabolized by the cells into an active metabolite with its own on- and off-target effects. |
| Use of a structural analog control. | If available, use a close structural analog of this compound that is known to be inactive against the ribosome. If this analog produces a similar phenotype, it suggests the observed effect is likely off-target. |
| Test in a target-negative cell line. | If a resistant cell line is available (e.g., with a mutated ribosome binding site), test this compound in this line. An effect in this cell line would be, by definition, off-target. |
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in Different Cell Lines
| Cell Line | This compound IC50 (µM) for Protein Synthesis Inhibition | This compound CC50 (µM) for Cytotoxicity | Therapeutic Index (CC50/IC50) |
| HeLa | 0.5 | 15 | 30 |
| MCF-7 | 0.8 | 25 | 31.25 |
| A549 | 1.2 | 18 | 15 |
Note: This table presents hypothetical data for illustrative purposes. Researchers must determine these values empirically for their specific cell lines and experimental conditions.
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay
Objective: To determine the concentration at which this compound exhibits cytotoxic effects on a given cell line.
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
This compound Treatment: Prepare a serial dilution of this compound in cell culture medium. The concentration range should span from well below the expected efficacious concentration to concentrations where toxicity might be expected.
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the this compound concentration to determine the CC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify the direct binding of this compound to its target protein (ribosomal components) within intact cells.
Methodology:
-
Cell Treatment: Incubate cells with this compound at the desired concentration or a vehicle control.
-
Heating: Heat the cell suspensions or lysates across a range of temperatures. The binding of this compound is expected to stabilize its target, making it more resistant to thermal denaturation.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the soluble target protein at each temperature point using methods like Western blotting.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle and this compound-treated samples. A shift in the melting curve for the this compound-treated sample indicates target engagement.
Visualizations
Caption: A troubleshooting workflow for investigating suspected off-target effects.
References
- 1. Characterization of the Amicetin Biosynthesis Gene Cluster from Streptomyces vinaceusdrappus NRRL 2363 Implicates Two Alternative Strategies for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Quick Guide to Small-Molecule Inhibitors of Eukaryotic Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Antibacterial Potency of Bamicetin Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the antibacterial potency of Bamicetin and its derivatives.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent Minimum Inhibitory Concentration (MIC) values for our this compound derivatives between experimental runs. What are the common causes for this variability?
A1: Inconsistent MIC values are a frequent challenge in antimicrobial susceptibility testing. The primary sources of variability often stem from procedural inconsistencies. Key areas to review include the preparation of the bacterial inoculum, variations in the composition and pH of the growth medium, fluctuations in incubation time and temperature, and operator-dependent differences in endpoint reading. It is crucial to ensure that for 95% of replicate tests, the MIC value is within +/- one twofold dilution from the modal MIC value.
Q2: How critical is the standardization of the bacterial inoculum, and what is the best practice?
A2: The density of the bacterial inoculum is a critical factor. An inoculum that is too dense can deplete nutrients and oxygen, leading to slower growth and potentially higher apparent MICs. Conversely, an inoculum that is too sparse may result in delayed or insufficient growth, making the MIC endpoint difficult to determine. The best practice is to standardize the inoculum to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This should be freshly prepared for each experiment.
Q3: Our this compound derivatives show poor solubility in the assay medium, leading to precipitation. How can we address this?
A3: Poor solubility is a common issue with novel chemical entities. To address this, you can try preparing a higher concentration stock solution in a suitable organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then diluting it in the broth medium. It is essential to ensure the final concentration of the organic solvent in the assay is low (typically ≤1%) to avoid any inhibitory effects on bacterial growth. Performing a solubility test by mixing the dissolved agent with the broth before adding bacteria can help identify precipitation issues early on.
Q4: We are not observing a clear bactericidal effect with our derivatives, even at concentrations above the MIC. What could be the reason?
A4: this compound and its parent compound, Amicetin, are known to be bacteriostatic, primarily acting by inhibiting protein synthesis. Therefore, their derivatives are also likely to exhibit a bacteriostatic rather than bactericidal effect. A lack of bactericidal activity, defined as a ≥3-log10 reduction in CFU/mL, is expected. If a bactericidal effect is desired, chemical modifications aimed at disrupting the bacterial membrane in addition to inhibiting protein synthesis may be necessary.
Q5: How can we investigate the mechanism of action of our novel this compound derivatives?
A5: To elucidate the mechanism of action, a multi-pronged approach is recommended. Since this compound is a nucleoside antibiotic that inhibits the 30S ribosomal subunit, initial experiments should focus on protein synthesis inhibition. This can be assessed using in vitro transcription/translation assays. Further studies could involve investigating the potential for membrane disruption through assays that measure membrane potential or permeability. DNA fragmentation assays can also be employed to rule out DNA damage as a primary mechanism.
Data Presentation
Table 1: Illustrative Minimum Inhibitory Concentrations (MICs) of this compound Derivatives against Common Bacterial Strains
| Compound | Derivative Modification | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) |
| This compound | Parent Compound | 16 | 64 | >128 |
| BAMI-01 | C4'-Azido substitution | 8 | 32 | 128 |
| BAMI-02 | N6'-Acyl modification | 4 | 16 | 64 |
| BAMI-03 | Disaccharide replacement | 32 | >128 | >128 |
Note: This data is illustrative and intended to demonstrate a structured format for presenting quantitative results.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol follows the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Reagents:
-
Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Prepare a stock solution of the this compound derivative (e.g., in DMSO) at a concentration 100x the highest desired final concentration.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Assay Plate Preparation:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound derivative stock solution in CAMHB to achieve a final volume of 50 µL per well.
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a growth control well (inoculum without the compound) and a sterility control well (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the this compound derivative that completely inhibits visible growth of the organism.
-
Mandatory Visualizations
Caption: Experimental workflow for MIC determination of this compound derivatives.
Caption: Troubleshooting workflow for inconsistent MIC results.
Caption: Postulated mechanism of action for this compound derivatives.
Overcoming poor signal-to-noise in Bamicetin NMR analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common issue of poor signal-to-noise ratio (SNR) in the NMR analysis of Bamicetin. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of a low signal-to-noise ratio in the NMR spectrum of this compound?
A low signal-to-noise ratio in the NMR spectrum of this compound can stem from several factors, which can be broadly categorized as issues with the sample itself or with the NMR instrument's parameters and data processing. The most frequent causes include:
-
Low Sample Concentration: Insufficient dissolved this compound is a primary reason for weak signals.
-
Poor Solvent Choice or Quality: The deuterated solvent may not fully dissolve the sample, or it could contain impurities that interfere with the measurement.[1][2]
-
Improper Shimming: An inhomogeneous magnetic field across the sample leads to broad peaks and reduced peak height, which lowers the SNR.[2]
-
Suboptimal Acquisition Parameters: Incorrectly set parameters, such as an insufficient number of scans or inappropriate relaxation delays, can significantly impact the quality of the spectrum.[1][3]
-
Issues with the NMR Tube: Using low-quality, scratched, or dirty NMR tubes can degrade spectral quality.
Q2: How does the molecular structure of this compound contribute to potential NMR challenges?
This compound is a complex nucleoside antibiotic, an analogue of Amicetin, with a molecular weight of over 600 g/mol . Its structure contains multiple chiral centers, a flexible sugar moiety, and aromatic rings. This complexity can lead to:
-
Signal Overlap: The large number of protons and carbons in similar chemical environments can lead to overlapping signals, making individual peak identification and quantification difficult.
-
Broad Peaks: The molecule's flexibility and potential for aggregation can lead to broader peaks, which have a lower signal-to-noise ratio compared to sharp peaks.
-
Long Relaxation Times: Quaternary carbons and other non-protonated carbons in the this compound structure can have long spin-lattice (T1) relaxation times, requiring longer relaxation delays between scans to avoid signal saturation and loss.
Q3: How can I increase the signal-to-noise ratio of my this compound NMR spectrum?
Improving the SNR involves a systematic approach to sample preparation, instrument settings, and data processing:
-
Increase Sample Concentration: If solubility allows, increase the amount of this compound dissolved in the deuterated solvent. Doubling the concentration can significantly improve the signal strength.
-
Optimize the Number of Scans: The SNR is proportional to the square root of the number of scans. To double the SNR, you need to quadruple the number of scans.
-
Proper Shimming: Carefully shim the magnetic field to maximize its homogeneity. This will result in sharper peaks and improved signal height.
-
Use an Appropriate NMR Probe: For concentration-limited samples, using a cryoprobe can substantially increase sensitivity and reduce acquisition time.
-
Data Processing Techniques: Applying appropriate window functions (e.g., exponential multiplication) during data processing can improve the SNR, although this may come at the cost of resolution.
Troubleshooting Guides
Problem: Very low signal-to-noise in the ¹H NMR spectrum of this compound.
This guide provides a systematic approach to diagnosing and resolving low signal-to-noise issues.
Step 1: Evaluate the Sample Preparation
| Question | Action | Solution |
| Is the sample fully dissolved? | Visually inspect the NMR tube for any solid particles or cloudiness. | If not fully dissolved, try gentle warming, vortexing, or sonicating the sample. If solubility remains an issue, consider a different deuterated solvent. For this compound, polar solvents like DMSO-d₆ or Methanol-d₄ might be suitable alternatives to CDCl₃. |
| Was the correct amount of this compound used? | Review your experimental notes to confirm the weighed amount of the compound. | For a molecule of this compound's size, a higher concentration is generally required for good signal-to-noise. Aim for a concentration of 10-50 mM if solubility and sample availability permit. |
| Is the NMR tube clean and of high quality? | Inspect the NMR tube for scratches, cracks, or residual impurities. | Use high-quality NMR tubes and ensure they are thoroughly cleaned and dried before use to avoid paramagnetic impurities that can broaden signals. |
| Is the solvent pure? | Check for impurity peaks in the spectrum. | Use high-purity deuterated solvents from a reputable supplier. Impurities can introduce noise and interfering signals. |
Step 2: Check the NMR Spectrometer Parameters
| Question | Action | Solution |
| How many scans were acquired? | Check the ns (number of scans) parameter in your experiment setup. | For a dilute this compound sample, a minimum of 64 or 128 scans may be necessary for a ¹H NMR spectrum. Remember that quadrupling the scans doubles the SNR. |
| What is the receiver gain (rg) setting? | Check the receiver gain value. An unusually low value will result in a weak signal. | Use the automatic gain adjustment (rga or similar command) on the spectrometer. If adjusting manually, increase the gain until the FID just begins to show signs of clipping, then reduce it slightly. |
| Has the probe been properly tuned and matched? | An untuned probe will lead to significant signal loss. | Always tune and match the probe for the specific sample and solvent before starting the acquisition. |
| Is the relaxation delay (d1) appropriate? | Check the d1 parameter. | For most ¹H NMR of organic molecules, a d1 of 1-2 seconds is sufficient. However, for quantitative analysis or if NOE experiments are planned, a longer d1 (5 times the longest T1) is necessary. |
Step 3: Assess the Data Processing
| Question | Action | Solution |
| Was any line broadening applied during processing? | Check the lb (line broadening) or similar apodization parameter. | While a small amount of line broadening (e.g., 0.3 Hz) can sometimes improve the appearance of noisy spectra by smoothing the baseline, an excessive value will broaden the peaks and reduce their height. |
| Is the phasing correct? | Examine the baseline around the peaks. | Poor phasing can make it difficult to distinguish small peaks from the baseline noise. Re-phase the spectrum carefully. |
| Is the baseline distorted? | Look for rolling or uneven baseline across the spectrum. | Apply a baseline correction algorithm to flatten the baseline and improve the visibility of small signals. |
Experimental Protocols
Protocol 1: Sample Preparation for this compound NMR
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent. Due to this compound's polar nature, DMSO-d₆ or Methanol-d₄ are good starting points.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Solubilization: Gently swirl or vortex the vial to dissolve the sample. If necessary, sonicate for a few minutes or warm the sample gently. Ensure the sample is completely dissolved before transferring it to the NMR tube.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube. Avoid introducing any solid particles.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
Protocol 2: Optimizing Acquisition Parameters for this compound ¹³C NMR
Given the low natural abundance of ¹³C and the high molecular weight of this compound, obtaining a good ¹³C NMR spectrum can be challenging.
| Parameter | Recommended Setting | Rationale |
| Number of Scans (ns) | Start with a minimum of 1024 scans and increase as needed. | The signal-to-noise ratio is proportional to the square root of the number of scans. For weak signals from a complex molecule like this compound, a large number of scans is crucial. |
| Relaxation Delay (d1) | 2-5 seconds. | Many of this compound's carbons are quaternary or part of the sugar backbone, which can have long T1 relaxation times. A sufficient relaxation delay is necessary to allow for full magnetization recovery between pulses, preventing signal saturation. |
| Pulse Program | Use a pulse program with proton decoupling (e.g., zgpg30). | Proton decoupling collapses carbon-proton couplings, resulting in sharper singlets for protonated carbons and increasing the signal-to-noise ratio. |
| Spectral Width (sw) | Ensure the spectral width encompasses all expected carbon signals (typically 0 to 200 ppm for organic molecules). | An appropriate spectral width prevents peak folding. |
Visualizations
Caption: Experimental workflow for this compound NMR analysis.
Caption: Troubleshooting logic for poor signal-to-noise.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-(3,4-Dihydroxyphenyl)-3-((O-beta-D-glucopyranosyl-(1->6)-O-beta-D-glucopyranosyl-(1->6)-beta-D-glucopyranosyl)oxy)-5,7-dihydroxy-4H-1-benzopyran-4-one | C33H40O22 | CID 5319886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Amicetin | C29H42N6O9 | CID 28675 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Conditions for Bamicetin Crystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization of Bamicetin. Given that specific crystallization data for this compound is limited in publicly available literature, the guidance provided is based on established principles for the crystallization of nucleoside antibiotics and other small molecules.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: this compound is not dissolving in the initial solvents I've tried. What should be my next steps?
A1: Solubility issues are a common early hurdle in crystallization. A systematic approach is recommended:
-
Broaden the Solvent Screen: Test a wider array of solvents with varying polarities. Nucleoside antibiotics can sometimes be soluble in polar solvents. Consider water, methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).
-
Use Solvent Mixtures: Employing a co-solvent system can fine-tune the solubility.
-
Apply Gentle Heating: Carefully warming the solution can increase the solubility of this compound. It is crucial to monitor for any signs of degradation.
-
Utilize Sonication: An ultrasonic bath can aid in the dissolution of resistant particles.
-
Adjust the pH: As this compound has amine groups, its solubility is likely pH-dependent. Acidifying the solution may protonate these groups and enhance solubility in aqueous solvents.
Q2: My this compound solution is producing an oil or an amorphous precipitate instead of crystals. How can I resolve this?
A2: The formation of oil or an amorphous solid suggests that nucleation is happening too rapidly or that the conditions do not favor ordered crystal lattice formation. To encourage crystallization, consider the following:
-
Reduce Supersaturation: Lower the concentration of this compound in the solution to slow down the precipitation process.
-
Slow Down Solvent Evaporation: Decrease the rate of evaporation by reducing the surface area of the solution exposed to air (e.g., using a vial with a narrow opening) or by placing the experiment in a location with stable and cooler temperatures.
-
Implement Vapor Diffusion: This technique involves dissolving this compound in a "good" solvent and allowing the vapor of a "poor" solvent (an anti-solvent) to slowly diffuse into the solution, gradually inducing crystallization.
-
Controlled Cooling: If solubility is temperature-dependent, a slow and controlled decrease in temperature can promote the growth of well-ordered crystals.
-
Introduce Seed Crystals: If any small crystals have previously formed, introducing them into a saturated solution can provide a template for further crystal growth.
Q3: I have obtained this compound crystals, but they are very small (microcrystals) or of poor quality (e.g., needles, plates). How can I improve their size and quality?
A3: The goal is to slow down the crystal growth phase to allow for the formation of larger and more perfect crystals.
-
Fine-Tune the Solvent System: Experiment with different solvent and anti-solvent combinations in a vapor diffusion setup to find the optimal conditions for slow crystal growth.
-
Optimize Temperature: A stable temperature is critical. Try setting up experiments at different, constant temperatures (e.g., 4°C, room temperature) to see how it affects crystal quality.
-
Precise pH Control: For pH-induced crystallization, make small, incremental changes to the pH to approach the isoelectric point of this compound slowly.
-
Screen for Additives: In some cases, trace amounts of certain additives can influence crystal habit and improve quality. This is a more advanced technique and should be approached empirically.
Data Presentation
Disclaimer: The following tables provide general guidance based on the properties of nucleoside antibiotics. Optimal conditions for this compound should be determined empirically.
Table 1: Suggested Solvents for Initial Crystallization Screening of this compound
| Solvent Class | Examples | Potential Role |
| Polar Protic | Water, Methanol, Ethanol | Primary solvents, especially with pH adjustment. |
| Polar Aprotic | Acetonitrile, Acetone, DMF, DMSO | Primary solvents or as part of a co-solvent system. |
| Less Polar | Isopropanol, Dioxane, Tetrahydrofuran (THF) | Often used as anti-solvents in vapor diffusion. |
| Non-Polar | Hexane, Heptane | Typically used as anti-solvents. |
Table 2: Influence of Key Parameters on this compound Crystallization
| Parameter | General Effect on Nucleoside Antibiotics | Recommended Approach for this compound |
| Temperature | Solubility generally increases with temperature. Slower cooling or isothermal conditions at lower temperatures often yield better quality crystals. | Screen a range of temperatures (e.g., 4°C, 18-22°C). For slow cooling, aim for a rate of 0.1-1°C per hour. |
| pH | Solubility is highly dependent on pH for molecules with ionizable groups. Crystallization can often be induced by adjusting the pH towards the isoelectric point where the molecule has minimum solubility. | Determine the approximate isoelectric point of this compound. Perform crystallization screens where the pH is slowly adjusted towards this point using dilute acids or bases. |
| Concentration | Higher supersaturation leads to faster nucleation and potentially smaller or poorer quality crystals. Lower supersaturation favors slower growth of larger, higher-quality crystals. | Start with a concentration that is just below the point of spontaneous precipitation at a given temperature. Systematically screen lower concentrations to find the optimal metastable zone. |
Experimental Protocols
Protocol 1: Slow Evaporation
-
Prepare a solution of this compound in a suitable solvent or solvent mixture until it is nearly saturated.
-
Filter the solution using a 0.2 µm syringe filter into a clean crystallization vial. This removes any particulate matter that could act as unwanted nucleation sites.
-
Cover the vial with a cap that has a small pinhole, or with paraffin (B1166041) film pierced with a needle. This will allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment with a stable temperature.
-
Monitor the vial for crystal growth over a period of several days to weeks.
Protocol 2: Vapor Diffusion (Hanging Drop Method)
-
Dissolve this compound in a "good" solvent (one in which it is readily soluble) to create a concentrated solution.
-
In the reservoir of a well in a crystallization plate, add 500-1000 µL of a "poor" solvent (an anti-solvent in which this compound is poorly soluble).
-
Pipette a small drop (1-5 µL) of the this compound solution onto a siliconized glass coverslip.
-
Invert the coverslip and place it over the reservoir, creating a seal with grease.
-
The anti-solvent from the reservoir will slowly vaporize and diffuse into the hanging drop.
-
This gradual increase in the concentration of the anti-solvent in the drop will slowly decrease the solubility of this compound, leading to crystallization.
-
Incubate the plate in a stable temperature environment and monitor for crystal growth.
Protocol 3: pH Adjustment Crystallization
-
Dissolve this compound in an aqueous solution at a pH where it is highly soluble (e.g., at a lower pH by adding a dilute acid).
-
Filter the solution to remove any impurities.
-
Slowly add a dilute base (e.g., ammonium (B1175870) hydroxide) dropwise while gently stirring to gradually raise the pH towards the isoelectric point of this compound.
-
Monitor the solution for the first sign of turbidity, which indicates the onset of precipitation.
-
Stop the addition of the base just as turbidity appears and allow the solution to stand undisturbed.
-
The slow approach to the isoelectric point should promote the formation of crystals rather than an amorphous precipitate.
Mandatory Visualization
Caption: A troubleshooting workflow for optimizing this compound crystallization.
Caption: Diagram of a hanging drop vapor diffusion crystallization experiment.
Validation & Comparative
Comparative Analysis of Bamicetin and Amicetin Activity: A Guide for Researchers
For Immediate Publication
This guide provides a comprehensive comparative analysis of the biological activities of Bamicetin and Amicetin, two closely related nucleoside antibiotics. Both compounds are known to inhibit protein synthesis and have garnered interest for their potential as antimicrobials, particularly against Mycobacterium tuberculosis. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of their mechanism of action, comparative efficacy, and relevant experimental protocols.
Introduction and Structural Comparison
Amicetin and its analogue, this compound, are disaccharide pyrimidine (B1678525) nucleoside antibiotics produced by various Streptomyces species.[1] Their structural similarity, differing only in the methylation of the terminal amino acid moiety, underlies their comparable mechanisms of action. Both compounds feature a disaccharide core linked to a cytosine base, which is further modified with a p-aminobenzoic acid (PABA) and an amino acid residue.
Mechanism of Action: Inhibition of Protein Synthesis
The primary mechanism of action for both Amicetin and this compound is the inhibition of protein biosynthesis.[1] They function as peptidyl transferase inhibitors, targeting the peptidyl transferase center (PTC) on the large ribosomal subunit.[1] Specifically, Amicetin has been shown to bind to the P-site of the 70S ribosome, interacting with the 23S rRNA.[1] This binding event obstructs the formation of peptide bonds, thereby halting protein elongation and ultimately leading to cell death. Given the high structural similarity, this compound is understood to act via the same mechanism.
The following diagram illustrates the generalized mechanism of action for Amicetin and this compound at the ribosomal level.
Caption: Inhibition of protein synthesis by Amicetin and this compound.
Comparative Efficacy
While direct, head-to-head comparative studies with extensive quantitative data are limited, the available information indicates that both compounds exhibit potent antimicrobial activity, particularly against Mycobacterium tuberculosis.
| Compound | Organism | Assay | Activity (MIC/IC50) | Reference |
| Amicetin | Mycobacterium tuberculosis | MIC | Not specified, but noted activity | [1] |
| Amicetin | Prokaryotic (E. coli) in vitro translation | IC50 | ~1 µM | |
| Amicetin | Eukaryotic (Rabbit Reticulocyte) in vitro translation | IC50 | >100 µM | |
| This compound | Mycobacterium tuberculosis | MIC | Not specified, but noted activity | Inferred from analogue status |
Note: MIC (Minimum Inhibitory Concentration) and IC50 (Half-maximal Inhibitory Concentration) values can vary depending on the specific strain and experimental conditions.
The significant difference in IC50 values between prokaryotic and eukaryotic in vitro translation systems for Amicetin highlights its selectivity for bacterial ribosomes. This selectivity is a crucial characteristic for the development of effective antibiotics with minimal host toxicity.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is a fundamental measure of an antibiotic's potency. The broth microdilution method is a standard procedure for determining the MIC.
Workflow for MIC Determination
Caption: Workflow for MIC Determination via Broth Microdilution.
Detailed Protocol:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and Amicetin in a suitable solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the test organism (e.g., Mycobacterium tuberculosis H37Rv) to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria; specific conditions are required for M. tuberculosis).
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
In Vitro Translation Inhibition Assay
This assay directly measures the inhibitory effect of the compounds on protein synthesis. A common method utilizes a cell-free transcription-translation system.
Workflow for In Vitro Translation Inhibition Assay
Caption: Workflow for In Vitro Translation Inhibition Assay.
Detailed Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the components of a commercial or in-house prepared cell-free transcription-translation system (e.g., E. coli S30 extract). This includes the cell extract, a buffer containing amino acids, ATP, GTP, and an energy regenerating system.
-
Template Addition: Add a plasmid DNA or mRNA template encoding a reporter enzyme, such as firefly luciferase.
-
Inhibitor Addition: Add varying concentrations of this compound or Amicetin to the reaction tubes. Include a no-inhibitor control.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for transcription and translation.
-
Reporter Assay: Measure the activity of the newly synthesized reporter protein. For luciferase, this involves adding a luciferin (B1168401) substrate and measuring the resulting luminescence with a luminometer.
-
Data Analysis: Plot the reporter activity against the inhibitor concentration and determine the IC50 value, which is the concentration of the inhibitor that reduces the reporter activity by 50%.
Cell Viability/Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Workflow for MTT Assay
References
Validating the Structure of Bamicetin: A 2D NMR Comparison Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Bamicetin's structure with its close analogues, Amicetin (B1664860), Plicacetin, and Norplicacetin, utilizing 2D Nuclear Magnetic Resonance (NMR) spectroscopy. This document outlines the detailed experimental protocols and presents a comparative analysis of the spectral data crucial for the structural validation of these complex nucleoside antibiotics.
This compound, a member of the amicetin group of antibiotics, shares a common structural framework with its analogues, including a disaccharide core linked to a cytosine moiety. The subtle structural variations among these compounds, which significantly impact their biological activity, can be definitively elucidated using a suite of 2D NMR experiments. This guide focuses on the application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to confirm the precise connectivity and stereochemistry of this compound.
Comparative 2D NMR Data
The structural validation of this compound relies on a detailed comparison of its 1H and 13C NMR chemical shifts and correlation patterns with those of its known analogues. The following tables summarize the key NMR data for Plicacetin and Norplicacetin, which serve as foundational references for identifying the unique spectral signatures of this compound.[1][2]
Table 1: 1H and 13C NMR Data for Plicacetin
| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Key HMBC Correlations | Key COSY Correlations |
| Amicetose moiety | ||||
| 1' | 98.5 (d) | 5.25 (d, 3.5) | C-4', C-5', C-2' | H-2' |
| 2' | 34.2 (t) | 1.85 (m), 2.15 (m) | C-1', C-3', C-4' | H-1', H-3' |
| 3' | 68.1 (d) | 3.60 (m) | C-2', C-4', C-5' | H-2', H-4' |
| 4' | 76.2 (d) | 3.20 (t, 9.0) | C-3', C-5', C-6' | H-3', H-5' |
| 5' | 70.1 (d) | 3.80 (m) | C-1', C-4', C-6' | H-4', H-6' |
| 6' | 18.2 (q) | 1.25 (d, 6.0) | C-4', C-5' | H-5' |
| Amosamine moiety | ||||
| 1'' | 101.1 (d) | 4.50 (d, 7.5) | C-2'', C-3'', C-5'' | H-2'' |
| 2'' | 70.5 (d) | 3.10 (dd, 9.0, 7.5) | C-1'', C-3'', C-4'' | H-1'', H-3'' |
| 3'' | 71.8 (d) | 3.40 (t, 9.0) | C-2'', C-4'', C-5'' | H-2'', H-4'' |
| 4'' | 57.1 (d) | 2.80 (m) | C-3'', C-5'', C-6'', N-(CH3)2 | H-3'', H-5'' |
| 5'' | 72.3 (d) | 3.50 (m) | C-1'', C-4'', C-6'' | H-4'', H-6'' |
| 6'' | 17.9 (q) | 1.20 (d, 6.5) | C-4'', C-5'' | H-5'' |
| N-(CH3)2 | 41.5 (q) | 2.30 (s) | C-4'' | |
| Cytosine-p-aminobenzoyl moiety | ||||
| 2 | 156.0 (s) | |||
| 4 | 165.5 (s) | |||
| 5 | 96.5 (d) | 5.80 (d, 7.5) | C-4, C-6, C-1' | H-6 |
| 6 | 142.1 (d) | 7.80 (d, 7.5) | C-2, C-4, C-5 | H-5 |
| 1''' | 120.5 (s) | |||
| 2'''/6''' | 130.1 (d) | 7.90 (d, 8.5) | C-4''', C-7''' | H-3'''/5''' |
| 3'''/5''' | 118.5 (d) | 6.80 (d, 8.5) | C-1''', C-4''' | H-2'''/6''' |
| 4''' | 152.8 (s) | |||
| 7''' (C=O) | 168.2 (s) |
Data adapted from supplemental material of Zhang et al., 2012, Applied and Environmental Microbiology.
Table 2: 1H and 13C NMR Data for Norplicacetin
| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Key HMBC Correlations | Key COSY Correlations |
| Amicetose moiety | ||||
| 1' | 98.6 (d) | 5.26 (d, 3.5) | C-4', C-5', C-2' | H-2' |
| 2' | 34.3 (t) | 1.86 (m), 2.16 (m) | C-1', C-3', C-4' | H-1', H-3' |
| 3' | 68.2 (d) | 3.61 (m) | C-2', C-4', C-5' | H-2', H-4' |
| 4' | 76.3 (d) | 3.21 (t, 9.0) | C-3', C-5', C-6' | H-3', H-5' |
| 5' | 70.2 (d) | 3.81 (m) | C-1', C-4', C-6' | H-4', H-6' |
| 6' | 18.3 (q) | 1.26 (d, 6.0) | C-4', C-5' | H-5' |
| Amosamine moiety | ||||
| 1'' | 101.2 (d) | 4.51 (d, 7.5) | C-2'', C-3'', C-5'' | H-2'' |
| 2'' | 70.6 (d) | 3.11 (dd, 9.0, 7.5) | C-1'', C-3'', C-4'' | H-1'', H-3'' |
| 3'' | 71.9 (d) | 3.41 (t, 9.0) | C-2'', C-4'', C-5'' | H-2'', H-4'' |
| 4'' | 57.2 (d) | 2.81 (m) | C-3'', C-5'', C-6'', N-CH3 | H-3'', H-5'' |
| 5'' | 72.4 (d) | 3.51 (m) | C-1'', C-4'', C-6'' | H-4'', H-6'' |
| 6'' | 17.9 (q) | 1.21 (d, 6.5) | C-4'', C-5'' | H-5'' |
| N-CH3 | 33.0 (q) | 2.51 (s) | C-4'' | |
| Cytosine-p-aminobenzoyl moiety | ||||
| 2 | 156.1 (s) | |||
| 4 | 165.6 (s) | |||
| 5 | 96.6 (d) | 5.81 (d, 7.5) | C-4, C-6, C-1' | H-6 |
| 6 | 142.2 (d) | 7.81 (d, 7.5) | C-2, C-4, C-5 | H-5 |
| 1''' | 120.6 (s) | |||
| 2'''/6''' | 130.2 (d) | 7.91 (d, 8.5) | C-4''', C-7''' | H-3'''/5''' |
| 3'''/5''' | 118.6 (d) | 6.81 (d, 8.5) | C-1''', C-4''' | H-2'''/6''' |
| 4''' | 152.9 (s) | |||
| 7''' (C=O) | 168.3 (s) |
Data adapted from supplemental material of Zhang et al., 2012, Applied and Environmental Microbiology.
The key difference between Plicacetin and Norplicacetin lies in the N-methylation of the amosamine sugar, which is evident from the distinct chemical shifts of the N-methyl carbons (41.5 ppm for the N,N-dimethyl in Plicacetin vs. 33.0 ppm for the N-methyl in Norplicacetin) and the corresponding proton signals.[1] this compound and Amicetin further differ by the presence of an α-methylserine moiety attached to the p-aminobenzoyl group. The 2D NMR data of this compound is expected to show additional spin systems and correlations corresponding to this amino acid residue.
Experimental Protocols
A general protocol for the acquisition of 2D NMR data for the structural elucidation of nucleoside antibiotics like this compound is provided below.
1. Sample Preparation
-
Dissolve 5-10 mg of the purified compound in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of any particulate matter.
2. NMR Data Acquisition
All NMR spectra are typically recorded on a 500 MHz or higher field spectrometer equipped with a cryoprobe.
-
1H NMR:
-
Acquire a standard 1D proton spectrum to determine the chemical shift range and assess sample purity.
-
Typical parameters: 32 scans, 2s relaxation delay, 32K data points.
-
-
COSY (Correlation Spectroscopy):
-
This experiment identifies 1H-1H spin-spin couplings.
-
A gradient-enhanced (gCOSY) or DQF-COSY sequence is commonly used.
-
Typical parameters: 2-4 scans per increment, 256-512 increments in the indirect dimension (t1), 2K data points in the direct dimension (t2).
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
This experiment identifies direct one-bond 1H-13C correlations.
-
A gradient-enhanced, sensitivity-enhanced HSQC experiment is preferred.
-
Typical parameters: 4-8 scans per increment, 256-512 increments in t1, 2K data points in t2. The spectral width in the 13C dimension should encompass all expected carbon resonances.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
This experiment identifies long-range (2-3 bond) 1H-13C correlations, which are crucial for connecting different spin systems.
-
A gradient-enhanced HMBC experiment is used. The long-range coupling delay is typically optimized for a J-coupling of 8-10 Hz.
-
Typical parameters: 16-64 scans per increment, 256-512 increments in t1, 2K data points in t2.
-
3. Data Processing and Analysis
-
The acquired data is processed using appropriate software (e.g., MestReNova, TopSpin).
-
Processing steps include Fourier transformation, phase correction, and baseline correction.
-
The 2D spectra are analyzed to identify cross-peaks, which represent the correlations between nuclei.
Visualization of Structural Elucidation Workflow
The logical workflow for validating the structure of this compound using 2D NMR is outlined below.
Caption: Workflow for this compound structure validation using 2D NMR.
Key 2D NMR Correlations for this compound Structure
The following diagram illustrates the expected key HMBC and COSY correlations that are essential for assembling the structure of this compound.
Caption: Key HMBC and COSY correlations for assembling the this compound structure.
References
Cross-Validation of Bamicetin's Antibacterial Spectrum: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial spectrum of Bamicetin, benchmarked against a range of commonly used broad-spectrum and narrow-spectrum antibiotics. Due to the limited availability of specific minimum inhibitory concentration (MIC) data for this compound, this guide utilizes data from its close structural analog, Amicetin, as a proxy. This assumption should be considered when interpreting the presented data.
Executive Summary
Amicetin, and by extension this compound, demonstrates a broad spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of protein synthesis by binding to the peptidyl transferase center (PTC) on the 50S ribosomal subunit. This guide presents a detailed comparison of its in vitro activity against key bacterial species alongside that of established antibiotics, detailed experimental protocols for antibacterial susceptibility testing, and a visual representation of its mechanism of action.
Data Presentation: Comparative Antibacterial Spectrum
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Amicetin and a selection of comparator antibiotics against a panel of representative Gram-positive and Gram-negative bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an agar (B569324) or broth dilution susceptibility test.[1][2] Lower MIC values indicate greater potency.
Table 1: In Vitro Activity against Gram-Positive Bacteria (MIC in µg/mL)
| Antibiotic | Staphylococcus aureus | Enterococcus faecalis |
| Amicetin (proxy for this compound) | 0.5 - 2.0 | 16 - 64 |
| Ampicillin (Broad-spectrum) | 0.25 - >256 | 1 - 8 |
| Vancomycin (Narrow-spectrum) | 0.5 - 2.0 | 1 - 4 |
| Gentamicin (Broad-spectrum) | 0.03 - 128 | 4 - >1024 |
Table 2: In Vitro Activity against Gram-Negative Bacteria (MIC in µg/mL)
| Antibiotic | Escherichia coli | Pseudomonas aeruginosa |
| Amicetin (proxy for this compound) | 4 - 16 | >128 |
| Ciprofloxacin (Broad-spectrum) | ≤0.004 - >32 | 0.008 - >128 |
| Gentamicin (Broad-spectrum) | 0.03 - >512 | 0.12 - >512 |
Table 3: In Vitro Activity against Mycobacterium tuberculosis (MIC in µg/mL)
| Antibiotic | Mycobacterium tuberculosis H37Rv |
| Amicetin (proxy for this compound) | 0.5 - 1.0 |
| Rifampicin (First-line anti-TB) | 0.004 - 1.0 |
| Isoniazid (B1672263) (First-line anti-TB) | 0.01 - 0.2 |
Experimental Protocols
The determination of the antibacterial spectrum, specifically the Minimum Inhibitory Concentration (MIC), is a cornerstone of antimicrobial research. The Broth Microdilution Method is a widely accepted and standardized technique for this purpose.[1][3][4]
Key Experiment: Broth Microdilution MIC Assay
Objective: To determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solution of the antimicrobial agent
-
Pipettes and multichannel pipettes
-
Incubator
Methodology:
-
Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the antimicrobial agent is prepared in the microtiter plate wells using sterile broth. This creates a gradient of decreasing antibiotic concentrations across the plate.
-
Inoculum Preparation: A suspension of the test bacterium is prepared in sterile broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are also included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours under ambient air conditions.
-
Result Interpretation: After incubation, the plate is examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[1][2]
Mandatory Visualization
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: Workflow for MIC determination using the broth microdilution method.
Signaling Pathway: this compound's Mechanism of Action
This compound, as an analog of Amicetin, is understood to inhibit bacterial protein synthesis. It achieves this by binding to the P-site of the 50S ribosomal subunit, specifically interacting with a conserved motif in the 23S rRNA.[5] This binding event interferes with the peptidyl transferase reaction, a critical step in polypeptide chain elongation, thereby halting protein production and ultimately leading to the inhibition of bacterial growth.
Caption: this compound inhibits protein synthesis by binding to the ribosomal P-site.
References
- 1. A conserved secondary structural motif in 23S rRNA defines the site of interaction of amicetin, a universal inhibitor of peptide bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Minimum inhibitory concentrations of rifampin and isoniazid among multidrug and isoniazid resistant Mycobacterium tuberculosis in Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Unifying the aminohexopyranose- and peptidyl-nucleoside antibiotics; implications for antibiotic design - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ribosomal Binding Sites: Bamicetin and Other PTC-Targeting Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the ribosomal binding sites of Bamicetin and other clinically relevant antibiotics that target the peptidyl transferase center (PTC) of the bacterial ribosome. By examining experimental data from structural and biochemical studies, we aim to offer a clear perspective on the mechanisms of action and potential for cross-resistance among these crucial therapeutic agents.
Introduction to PTC-Targeting Antibiotics
The peptidyl transferase center, located within the large (50S) ribosomal subunit, is the catalytic core responsible for peptide bond formation during protein synthesis. Its critical role makes it a prime target for a diverse range of antibiotics. These inhibitors bind to various pockets within the PTC, interfering with the correct positioning of aminoacyl-tRNAs (A-site) and peptidyl-tRNAs (P-site), thereby halting protein elongation. This guide focuses on this compound, a member of the pleuromutilin (B8085454) class, and compares its binding modality with three other prominent PTC inhibitors: Chloramphenicol, Linezolid, and Clindamycin.
While high-resolution structural data for the this compound-ribosome complex is not publicly available, its binding site can be inferred from studies on other pleuromutilins, such as tiamulin (B153960) and retapamulin. These antibiotics are known to bind to the A-site of the PTC, with their core structure making extensive contact with the 23S rRNA.
Comparative Analysis of Ribosomal Binding Sites
The following table summarizes the key interactions of this compound (inferred from pleuromutilins), Chloramphenicol, Linezolid, and Clindamycin with the 23S rRNA of the bacterial ribosome. The nucleotide numbering corresponds to the Escherichia coli 23S rRNA sequence.
| Antibiotic Class | Representative Antibiotic(s) | Key Interacting 23S rRNA Nucleotides | Primary Binding Site | Quantitative Binding Data (Kd) |
| Pleuromutilin | This compound (inferred), Tiamulin | A2058, A2059, G2061, C2452, U2504, G2505, U2506, U2585 | A-site of PTC | Not available for this compound |
| Phenicol | Chloramphenicol | G2061, A2451, C2452, U2504, G2505, U2506 | A-site of PTC | ~2.3 µM |
| Oxazolidinone | Linezolid | G2061, A2451, C2452, U2504, G2505, U2506, U2585 | A-site of PTC | Not readily available |
| Lincosamide | Clindamycin | A2058, A2059, A2451, C2452, G2505, U2506 | A- and P-site of PTC | ~8 µM |
Visualization of Ribosomal Binding Sites and Experimental Workflow
To illustrate the spatial relationships of these antibiotic binding sites within the peptidyl transferase center, the following diagram was generated using the Graphviz DOT language.
Caption: Overlapping binding sites of PTC-targeting antibiotics.
The experimental workflow for determining these intricate molecular interactions is a multi-step process, often beginning with biochemical assays and culminating in high-resolution structural studies.
Caption: A typical workflow for characterizing antibiotic-ribosome binding.
Detailed Experimental Protocols
A comprehensive understanding of the data presented requires familiarity with the experimental methodologies employed. Below are detailed protocols for key experiments cited in the study of antibiotic-ribosome interactions.
X-ray Crystallography of Ribosome-Antibiotic Complexes
This technique provides high-resolution structural information of molecules in a crystalline state.
a. Ribosome Preparation and Crystallization:
-
Purification: Isolate 70S ribosomes from bacterial cultures (e.g., Thermus thermophilus or Escherichia coli) using sucrose (B13894) gradient centrifugation.
-
Complex Formation: Incubate purified ribosomes with a molar excess of the antibiotic of interest.
-
Crystallization: Employ vapor diffusion (sitting or hanging drop) to grow crystals of the ribosome-antibiotic complex. This involves mixing the complex with a precipitant solution and allowing it to equilibrate against a larger reservoir of the precipitant.
b. Data Collection and Structure Determination:
-
Cryo-protection: Soak crystals in a cryoprotectant solution before flash-cooling in liquid nitrogen.
-
X-ray Diffraction: Expose the frozen crystal to a high-intensity X-ray beam at a synchrotron source.
-
Data Processing: Process the diffraction data to determine the electron density map of the crystal.
-
Model Building and Refinement: Build an atomic model of the ribosome-antibiotic complex into the electron density map and refine it to obtain the final structure.
Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Antibiotic Complexes
Cryo-EM allows for the determination of macromolecular structures in a near-native, hydrated state.
a. Sample Preparation:
-
Complex Formation: Prepare the ribosome-antibiotic complex as described for X-ray crystallography.
-
Grid Preparation: Apply a small volume of the complex solution to an EM grid.
-
Vitrification: Plunge-freeze the grid in liquid ethane (B1197151) to rapidly freeze the sample in a thin layer of amorphous ice.
b. Data Collection and Image Processing:
-
Microscopy: Image the vitrified sample in a transmission electron microscope at cryogenic temperatures.
-
Particle Picking: Computationally identify individual ribosome particles from the collected micrographs.
-
2D and 3D Classification: Classify the particle images to remove noise and sort them into different conformational states.
-
3D Reconstruction: Reconstruct a 3D map of the ribosome-antibiotic complex from the classified 2D images.
-
Model Building: Build and refine an atomic model into the 3D map.
Chemical Footprinting
This biochemical technique identifies the binding site of a ligand on an RNA molecule by probing for changes in the accessibility of RNA nucleotides to chemical modification.
a. Ribosome-Antibiotic Binding:
-
Incubate purified ribosomes with the antibiotic of interest to allow for binding.
b. Chemical Modification:
-
Treat the ribosome-antibiotic complex with a chemical probe, such as dimethyl sulfate (B86663) (DMS), which methylates accessible adenine (B156593) and cytosine residues.
-
Perform a parallel control reaction without the antibiotic.
c. Analysis:
-
RNA Extraction: Purify the 23S rRNA from both the experimental and control samples.
-
Primer Extension: Use reverse transcriptase and a radiolabeled or fluorescently labeled primer to synthesize cDNA complementary to the 23S rRNA. Reverse transcription will stop at the sites of chemical modification.
-
Gel Electrophoresis: Separate the cDNA products by denaturing polyacrylamide gel electrophoresis.
-
Data Analysis: Compare the banding patterns of the experimental and control lanes. Nucleotides protected from modification by the bound antibiotic will show a decrease in band intensity, revealing the binding site.
In Vitro Translation Inhibition Assay
This assay measures the ability of an antibiotic to inhibit protein synthesis in a cell-free system.
a. Assay Setup:
-
Use a commercially available or in-house prepared cell-free transcription-translation system (e.g., from E. coli).
-
Add a DNA template encoding a reporter protein (e.g., luciferase or green fluorescent protein).
-
Add varying concentrations of the antibiotic to be tested.
b. Incubation and Detection:
-
Incubate the reactions to allow for transcription and translation.
-
Measure the activity of the reporter protein (e.g., luminescence for luciferase or fluorescence for GFP).
c. Data Analysis:
-
Plot the reporter activity against the antibiotic concentration to determine the IC50 value (the concentration of antibiotic that inhibits protein synthesis by 50%).
Conclusion
The peptidyl transferase center of the bacterial ribosome remains a highly validated and crucial target for antibiotic development. While this compound, Chloramphenicol, and Linezolid all primarily target the A-site of the PTC, subtle differences in their interactions with key 23S rRNA nucleotides can influence their spectrum of activity and susceptibility to resistance mechanisms. Clindamycin exhibits a more complex binding mode, interacting with both the A- and P-sites. A thorough understanding of these binding interactions, facilitated by the experimental techniques outlined in this guide, is paramount for the rational design of novel antibiotics that can overcome the growing challenge of antimicrobial resistance.
Efficacy of Bamicetin and Other Peptidyl Transferase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Bamicetin and other notable peptidyl transferase inhibitors. While direct quantitative data for this compound remains limited in publicly accessible literature, this document synthesizes available information on its closely related analogue, Amicetin, and other well-characterized inhibitors of the peptidyl transferase center (PTC) on the ribosome. The information herein is intended to support research and drug development efforts in the field of protein synthesis inhibition.
Introduction to Peptidyl Transferase Inhibitors
Peptidyl transferase inhibitors are a class of antibiotics that target the catalytic core of the large ribosomal subunit, the peptidyl transferase center. By interfering with the formation of peptide bonds, these compounds effectively halt protein synthesis, leading to the cessation of cell growth and, ultimately, cell death. This mechanism makes them attractive candidates for antimicrobial and anticancer therapies. This compound is a nucleoside antibiotic, structurally similar to Amicetin, which has been identified as a universal antibiotic, active against a range of microorganisms including bacteria, archaea, and eukarya by inhibiting the peptidyl transferase function.
Comparative Efficacy of Peptidyl Transferase Inhibitors
| Inhibitor | Target Organism/System | Assay Type | IC50 (µM) | Reference |
| Amicetin | Mycobacterium tuberculosis H37Ra | Whole-cell growth inhibition | 0.24 | |
| Blasticidin S | Mycobacterium tuberculosis H37Ra | Whole-cell growth inhibition | 19 | |
| Amicetin | E. coli S30 | In vitro transcription/translation | 0.207 | |
| Blasticidin S | E. coli S30 | In vitro transcription/translation | 0.002 | |
| Puromycin | HepG2 cells | Protein synthesis inhibition | 1.6 ± 1.2 | |
| Cycloheximide | HepG2 cells | Protein synthesis inhibition | 6.6 ± 2.5 | |
| Emetine | HepG2 cells | Protein synthesis inhibition | 2.2 ± 1.4 | |
| Actinomycin D | HepG2 cells | Protein synthesis inhibition | 0.039 ± 0.0074 | |
| Linezolid | Bacterial ribosomes | In vitro transcription/translation | 4.694 (µg/ml) |
Table 1: Comparative IC50 Values of Peptidyl Transferase Inhibitors. This table presents the half-maximal inhibitory concentrations (IC50) of various peptidyl transferase inhibitors against different biological systems. Lower IC50 values indicate greater potency.
Mechanism of Action: Targeting the Ribosomal Peptidyl Transferase Center
Peptidyl transferase inhibitors exert their function by binding to the A-site or P-site of the peptidyl transferase center on the large ribosomal subunit. This binding sterically hinders the accommodation of aminoacyl-tRNAs or interferes with the catalysis of peptide bond formation. Amicetin, for instance, has been shown to bind to the P-site of the peptidyl transferase center. The overall effect is the global arrest of translation, leading to inhibition of cellular proliferation.
Experimental Protocols
In Vitro Translation Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce protein synthesis by 50% in a cell-free system.
Materials:
-
E. coli S30 cell-free extract
-
Amino acid mixture (including a radiolabeled amino acid, e.g., [35S]-Methionine)
-
mRNA template (e.g., luciferase mRNA)
-
Peptidyl transferase inhibitors (this compound, Amicetin, etc.) at various concentrations
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare reaction mixtures containing the S30 extract, amino acid mixture, and mRNA template.
-
Add the peptidyl transferase inhibitor at a range of concentrations to the reaction mixtures. Include a no-inhibitor control.
-
Incubate the reactions at 37°C to allow for protein synthesis.
-
Stop the reactions by adding cold TCA to precipitate the newly synthesized proteins.
-
Collect the protein precipitates on glass fiber filters by vacuum filtration.
-
Wash the filters with TCA and ethanol (B145695) to remove unincorporated radiolabeled amino acids.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Plot the percentage of protein synthesis inhibition against the inhibitor concentration and determine the IC50 value.
Puromycin Reaction Assay
This assay directly measures the peptidyl transferase activity of the ribosome by monitoring the formation of a peptide bond between a peptidyl-tRNA analog and puromycin.
Materials:
-
Purified ribosomes
-
Peptidyl-tRNA analog (e.g., N-acetyl-[3H]Phe-tRNA)
-
Puromycin
-
Peptidyl transferase inhibitors at various concentrations
-
Reaction buffer
-
Ethyl acetate
-
Scintillation fluid
Procedure:
-
Pre-incubate ribosomes with the peptidyl transferase inhibitor at various concentrations.
-
Initiate the reaction by adding the peptidyl-tRNA analog and puromycin.
-
Incubate the reaction to allow for the formation of peptidyl-puromycin.
-
Stop the reaction by adding a high concentration of salt.
-
Extract the peptidyl-puromycin
Validating Bamicetin's Mechanism of Action: A Mutagenesis-Based Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the mechanism of action of Bamicetin, a peptidyl transferase inhibitor. By leveraging experimental data from analogous antibiotics that target the large ribosomal subunit, we outline a comprehensive strategy employing mutagenesis to elucidate this compound's specific binding site and mode of inhibition.
This compound, like other peptidyl transferase inhibitors, is understood to function by obstructing protein biosynthesis through its interaction with the 23S rRNA component of the 50S ribosomal subunit.[1] However, a definitive validation of its precise binding location and the effects of ribosomal mutations on its efficacy remains to be fully elucidated. This guide proposes a systematic approach to achieve this validation, drawing parallels with well-documented studies on antibiotics such as linezolid (B1675486) and tiamulin (B153960).
Comparative Analysis of Resistance Mutations
Mutagenesis studies have been pivotal in identifying the binding sites of numerous antibiotics that target the peptidyl transferase center (PTC) of the ribosome. Resistance to these antibiotics frequently arises from specific mutations in the 23S rRNA, particularly within domain V, which forms the catalytic core of the PTC.[1][2] By creating analogous mutations in the 23S rRNA gene and assessing their impact on this compound susceptibility, researchers can infer its binding site.
Below is a comparative table summarizing key mutations known to confer resistance to other peptidyl transferase inhibitors. This data serves as a foundational reference for designing mutagenesis studies for this compound.
| Antibiotic | Target Site | Organism | Mutation(s) | Effect on Susceptibility | Reference |
| Linezolid | 23S rRNA (Domain V) | Halobacterium halobium | G2032A, G2447U, U2500A, U2504C, G2576U/A, C2610U | Resistance | [1] |
| Linezolid | 23S rRNA (Domain V) | Mycobacterium smegmatis | G2576U, A2503G, U2504G | Decreased Susceptibility | [2][3] |
| Tiamulin | Ribosomal Protein L3 | Escherichia coli | Asn149Asp (in L3) | Resistance, Reduced Binding | [4][5] |
| Sparsomycin | 23S rRNA (Domain V) | Halobacterium halobium | C2499U, C2452U, U2500C | Resistance | [6] |
| Macrolides | 23S rRNA (Domain V) | Streptococcus pneumoniae | A2058G, A2059G, C2611A/G | Resistance | [7] |
Proposed Experimental Workflow for this compound Validation
To validate this compound's mechanism of action, a multi-step experimental approach is proposed. This workflow is designed to systematically identify this compound's binding site on the ribosome and quantify the impact of specific mutations on its inhibitory activity.
Detailed Experimental Protocols
Site-Directed Mutagenesis of 23S rRNA
This protocol is adapted from methodologies used for studying other peptidyl transferase inhibitors.[2]
-
Template: A plasmid containing the 23S rRNA gene from a suitable host organism (e.g., E. coli or Mycobacterium smegmatis with a single rRNA operon).
-
Primer Design: Design oligonucleotide primers containing the desired mutations. These primers should be complementary to the template DNA surrounding the mutation site.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid. The primers will introduce the mutation into the newly synthesized DNA.
-
Template Removal: Digest the parental, methylated template DNA with a methylation-specific restriction enzyme (e.g., DpnI).
-
Transformation: Transform the mutated plasmids into a suitable E. coli strain for propagation.
-
Verification: Isolate the plasmids and verify the presence of the desired mutation and the absence of any secondary mutations by DNA sequencing.
-
Host Strain Transformation: Introduce the verified mutant plasmids into the final host strain for phenotypic and biochemical analysis.
In Vitro Translation Assay
This assay measures the inhibitory effect of this compound on protein synthesis using cell-free extracts containing either wild-type or mutant ribosomes.
-
Preparation of Cell-Free Extract (S30 Extract):
-
Grow the wild-type and mutant bacterial strains to mid-log phase.
-
Harvest the cells by centrifugation and wash them with a suitable buffer.
-
Lyse the cells by sonication or high-pressure homogenization.
-
Centrifuge the lysate at 30,000 x g to pellet cell debris. The supernatant is the S30 extract.
-
-
Translation Reaction:
-
In a microcentrifuge tube, combine the S30 extract, a reaction mix containing amino acids (including a radiolabeled amino acid like ³⁵S-methionine), ATP, GTP, and an mRNA template (e.g., luciferase mRNA).
-
Add varying concentrations of this compound to different reaction tubes.
-
Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Quantification:
-
Stop the reaction by adding a precipitating agent (e.g., trichloroacetic acid).
-
Collect the precipitated, newly synthesized proteins on a filter.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the IC50 value (the concentration of this compound that inhibits protein synthesis by 50%).
-
Ribosome-Bamicetin Filter Binding Assay
This assay directly measures the binding affinity of this compound to wild-type and mutant ribosomes.
-
Ribosome Isolation: Isolate 70S ribosomes from both wild-type and mutant strains through sucrose (B13894) gradient centrifugation.
-
Radiolabeling of this compound (if possible): If a radiolabeled version of this compound is available, it can be used directly. Alternatively, a competition assay with a known radiolabeled ligand that binds to the same region can be performed.
-
Binding Reaction:
-
Incubate a fixed concentration of ribosomes with varying concentrations of radiolabeled this compound in a binding buffer.
-
Allow the binding to reach equilibrium.
-
-
Filtration:
-
Pass the reaction mixture through a nitrocellulose filter. Ribosomes and ribosome-bound this compound will be retained on the filter, while unbound this compound will pass through.[8]
-
Wash the filter with cold binding buffer to remove any non-specifically bound ligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Plot the amount of bound this compound as a function of its concentration and determine the dissociation constant (Kd) by fitting the data to a binding isotherm.
-
Visualizing the Mechanism of Action
The following diagram illustrates the central role of the peptidyl transferase center in translation and how this compound and resistance mutations can interfere with this process.
By executing the proposed experimental plan and comparing the resulting data for this compound with the established data for other peptidyl transferase inhibitors, researchers can definitively validate its mechanism of action, identify its specific ribosomal binding site, and understand the molecular basis of potential resistance. This knowledge is crucial for the further development and optimization of this compound as a therapeutic agent.
References
- 1. Resistance mutations in 23 S rRNA identify the site of action of the protein synthesis inhibitor linezolid in the ribosomal peptidyl transferase center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mutations in 23S rRNA at the Peptidyl Transferase Center and Their Relationship to Linezolid Binding and Cross-Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Resistance to the peptidyl transferase inhibitor tiamulin caused by mutation of ribosomal protein l3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mutations in the peptidyl transferase center of 23 S rRNA reveal the site of action of sparsomycin, a universal inhibitor of translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Filter-binding assay for analysis of RNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Bamicetin Biosynthesis and Other Nucleoside Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the biosynthetic pathway of Bamicetin, a member of the amicetin (B1664860) family of nucleoside antibiotics, with other notable nucleoside antibiotics including Blasticidin S, Mildiomycin (B1254779), Polyoxin, and Nikkomycin (B1203212). This analysis is supported by experimental data, detailed methodologies for key experiments, and visualizations of the biosynthetic pathways to facilitate a deeper understanding of the molecular logic underlying the synthesis of these complex bioactive molecules.
Introduction to this compound and Other Nucleoside Antibiotics
This compound is a disaccharide nucleoside antibiotic produced by Streptomyces vinaceusdrappus and is structurally similar to its more abundant analog, amicetin.[1] These antibiotics are known for their ability to inhibit protein synthesis by targeting the peptidyl transferase center of the ribosome.[1] Like other nucleoside antibiotics, this compound's structure consists of a nucleobase, a sugar moiety, and a peptide-like side chain. Understanding the biosynthesis of these molecules is crucial for efforts in bioengineering to produce novel analogs with improved therapeutic properties.
This guide will compare the biosynthesis of this compound with four other well-characterized nucleoside antibiotics:
-
Blasticidin S: A peptidyl nucleoside antibiotic that inhibits protein synthesis in both prokaryotes and eukaryotes.
-
Mildiomycin: A peptidyl nucleoside antibiotic with strong activity against powdery mildew.
-
Polyoxin: A peptidyl nucleoside antibiotic that acts as a competitive inhibitor of chitin (B13524) synthase, making it an effective antifungal agent.
-
Nikkomycin: Another potent chitin synthase inhibitor with antifungal and insecticidal activities.
Comparative Biosynthetic Pathways
The biosynthetic pathways of these nucleoside antibiotics share some common themes, such as the utilization of nucleotide precursors and various modifying enzymes. However, they also exhibit significant differences in the assembly of their unique structural motifs.
This compound Biosynthesis
This compound is synthesized via the amicetin biosynthetic gene cluster (ami) found in Streptomyces vinaceusdrappus. The biosynthesis can be broadly divided into three main parts: the formation of the nucleoside core, the synthesis of the disaccharide sugar moiety, and the attachment and modification of the p-aminobenzoic acid (PABA) and α-methylserine side chain.[2][3]
Key features of the this compound/Amicetin pathway include:
-
Nucleoside Core: The cytosine base is derived from cytidine (B196190) monophosphate (CMP).[2]
-
Disaccharide Moiety: The two deoxy sugars, D-amosamine and D-amicetose, are synthesized from glucose-1-phosphate.
-
Side Chain Assembly: The PABA moiety is derived from chorismate, and the α-methylserine is attached via a non-ribosomal peptide synthetase (NRPS)-like mechanism.[2][3]
Biosynthetic Pathway of Amicetin/Bamicetin
Caption: Proposed biosynthetic pathway of this compound/Amicetin.
Comparative Nucleoside Antibiotic Pathways
The biosynthetic pathways of Blasticidin S, Mildiomycin, Polyoxin, and Nikkomycin also originate from nucleotide precursors and involve complex enzymatic modifications.
Comparative Overview of Biosynthetic Pathways
Caption: Overview of starting precursors for different nucleoside antibiotics.
Quantitative Comparison of Biosynthesis
Direct comparative data on the production titers of this compound is limited due to its co-production with the more abundant amicetin. However, production yields for other nucleoside antibiotics have been reported and can be used for a general comparison of biosynthetic efficiency.
| Antibiotic | Producing Strain | Production Titer | Reference |
| Amicetin | Streptomyces vinaceusdrappus | Not specified | [1] |
| Blasticidin S | Streptomyces griseochromogenes | Not specified | |
| Mildiomycin | Streptoverticillium rimofaciens ZJU 5119 | 2.6 g/L | [4] |
| Mildiomycin-C | Streptoverticillium rimofaciens ZJU 5119 | 1189 mg/L | [4] |
| Nikkomycin Z | Streptomyces ansochromogenes (Engineered) | 300 mg/L (800 mg/L with uracil (B121893) feeding) | [5][6] |
| Polyoxin H | Streptomyces lividans (Heterologous host) | ~60.7 µg/mL | |
| Milbemycins | Streptomyces bingchenggensis | 3417.88 mg/L | [7] |
Experimental Protocols
This section provides an overview of key experimental methodologies used in the study of nucleoside antibiotic biosynthesis.
Heterologous Expression of Biosynthetic Gene Clusters
This technique is crucial for confirming the function of a gene cluster and for producing antibiotics in a more genetically tractable host.
Workflow for Heterologous Expression
Caption: General workflow for heterologous expression of a gene cluster.
Protocol Outline:
-
Genomic DNA Isolation: High-quality genomic DNA is isolated from the antibiotic-producing strain.
-
Cosmid/BAC Library Construction: The genomic DNA is partially digested and ligated into a suitable vector (e.g., pOJ446) to create a genomic library.
-
Library Screening: The library is screened using probes designed from conserved genes within the suspected biosynthetic cluster (e.g., genes for sugar biosynthesis or PABA synthesis).
-
Gene Cluster Cloning: The identified cosmid/BAC containing the full gene cluster is isolated.
-
Heterologous Host Transformation: The expression vector carrying the gene cluster is introduced into a suitable heterologous host, such as Streptomyces lividans, via protoplast transformation.[8][9][10]
-
Fermentation and Analysis: The transformed host is fermented under appropriate conditions, and the culture broth is analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of the target antibiotic.[1]
HPLC Analysis of Nucleoside Antibiotics
HPLC is a fundamental technique for the detection and quantification of antibiotics in fermentation broths.
Protocol Outline:
-
Sample Preparation: The fermentation broth is centrifuged to remove cells. The supernatant is then extracted with a suitable solvent (e.g., 1-butanol (B46404) for amicetin). The extract is concentrated and dissolved in methanol (B129727) for analysis.[1]
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used.[11][12][13]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, often with an acid modifier like trifluoroacetic acid (TFA), is employed.[14]
-
Detection: UV detection at a wavelength where the nucleobase absorbs (e.g., 254 nm or 260 nm) is typical.[11][13]
-
-
Quantification: The concentration of the antibiotic is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of a purified standard.
Gene Inactivation Studies
Gene inactivation is used to determine the function of specific genes within a biosynthetic cluster.
Protocol Outline:
-
Construct Design: A disruption cassette, often containing an antibiotic resistance gene, is designed to replace a portion of the target gene.
-
Mutant Generation: The disruption cassette is introduced into the producing strain via conjugation or transformation, and homologous recombination leads to the replacement of the target gene.
-
Mutant Verification: The successful gene knockout is confirmed by PCR and/or Southern blotting.
-
Phenotypic Analysis: The mutant strain is fermented, and the culture broth is analyzed by HPLC and LC-MS to observe the effect of the gene inactivation (e.g., loss of production, accumulation of an intermediate).
Precursor Feeding Studies with Isotope Labeling
This method is used to identify the building blocks of a natural product.
Protocol Outline:
-
Labeled Precursor Selection: A potential precursor (e.g., an amino acid or sugar) labeled with a stable isotope (e.g., ¹³C or ¹⁵N) is chosen.[15]
-
Feeding Experiment: The labeled precursor is added to the culture medium of the producing strain at the onset of antibiotic production.[15]
-
Isolation and Analysis: The antibiotic is isolated from the culture and analyzed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Data Interpretation: An increase in the mass of the antibiotic corresponding to the incorporation of the isotope, and the location of the label determined by NMR, confirms that the fed compound is a precursor.[15]
Conclusion
The biosynthesis of this compound and other nucleoside antibiotics represents a fascinating area of natural product chemistry and enzymology. While sharing common precursors and enzymatic strategies, each pathway has evolved unique solutions for the construction of its final, biologically active molecule. The comparative analysis presented in this guide highlights both the conserved and divergent features of these biosynthetic pathways, providing a foundation for future research in the discovery and engineering of novel nucleoside antibiotics. The provided experimental frameworks offer a starting point for researchers aiming to elucidate new biosynthetic pathways or to manipulate existing ones for the production of improved therapeutic agents.
References
- 1. Characterization of the Amicetin Biosynthesis Gene Cluster from Streptomyces vinaceusdrappus NRRL 2363 Implicates Two Alternative Strategies for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Medium optimization for enhanced production of cytosine-substituted mildiomycin analogue (MIL-C) by Streptoverticillium rimofaciens ZJU 5119 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selectively improving nikkomycin Z production by blocking the imidazolone biosynthetic pathway of nikkomycin X and uracil feeding in Streptomyces ansochromogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selectively improving nikkomycin Z production by blocking the imidazolone biosynthetic pathway of nikkomycin X and uracil feeding in Streptomyces ansochromogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. protocols.io [protocols.io]
- 12. thepharmajournal.com [thepharmajournal.com]
- 13. UHPLC Analysis of Nucleosides on Supel™ Carbon LC Column: Performance Comparisons with Competitor [sigmaaldrich.com]
- 14. Simultaneous quantification of 12 different nucleotides and nucleosides released from renal epithelium and in human urine samples using ion-pair reversed-phase HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Confirming the Purity of Synthesized Bamicetin Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel antibiotic analogues is a critical step in the development of new therapeutics. Bamicetin, an analogue of Amicetin, belongs to a class of nucleoside antibiotics that function by inhibiting protein synthesis. Following the successful synthesis of this compound analogues, a rigorous confirmation of their purity is paramount to ensure the reliability of subsequent biological and pharmacological evaluations. This guide provides a comparative overview of standard analytical techniques for purity assessment, complete with experimental protocols and data interpretation.
Introduction to this compound and Purity Analysis
This compound is a structural analogue of Amicetin, a well-documented inhibitor of the peptidyl transferase center (PTC) of the ribosome.[1][2] By binding to the P-site of the ribosomal subunit, these compounds effectively halt peptide bond formation, thereby inhibiting protein synthesis.[1][3] Given this potent mechanism of action, even minor impurities in synthesized this compound analogues could lead to misleading results in biological assays. Therefore, a multi-faceted analytical approach is essential to confirm the identity and purity of these synthesized compounds.
The most common impurities encountered during the synthesis of small molecules include residual solvents, unreacted starting materials, byproducts of the reaction, and side-reaction products. A combination of chromatographic and spectroscopic techniques is typically employed to detect and quantify these impurities.
Comparative Analysis of Purity Confirmation Methods
The following table summarizes the key analytical techniques used for the purity determination of synthesized small molecules like this compound analogues. Each method provides unique and complementary information.
| Analytical Technique | Principle | Information Provided | Typical Purity Threshold for Research Compounds | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | Retention time (identity relative to a standard), peak area (% purity), detection of non-volatile impurities. | >95% | High resolution and sensitivity, quantitative, widely applicable. | Co-elution of impurities can occur, requires a chromophore for UV detection. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio (m/z) of ionized molecules. | Molecular weight confirmation, structural information from fragmentation patterns, identification of impurities. | Confirms mass of the main component. | High sensitivity and specificity, provides molecular weight information. | Isomers are often indistinguishable, quantification can be complex. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Detailed structural elucidation, identification and quantification of impurities (including residual solvents). | >95% (by qNMR) | Provides unambiguous structural information, can quantify without a reference standard (qNMR). | Lower sensitivity compared to MS, complex spectra for large molecules. |
Experimental Protocols
Detailed methodologies for the primary analytical techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific properties of the this compound analogue being analyzed.
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard reversed-phase HPLC method for purity analysis.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Materials:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC grade).
-
Mobile Phase B: 0.1% Acetonitrile (HPLC grade).
-
Sample Solvent: 50:50 Acetonitrile/Water.
-
Sample Concentration: Approximately 1 mg/mL.
Procedure:
-
Sample Preparation: Dissolve the synthesized this compound analogue in the sample solvent to the desired concentration. Filter the sample through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a wavelength appropriate for the chromophore of the this compound analogue).
-
Gradient Elution:
Time (min) % Mobile Phase B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
-
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is for the confirmation of the molecular weight of the synthesized compound.
Instrumentation:
-
An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.
Procedure:
-
Chromatography: Utilize the same HPLC method as described above.
-
Mass Spectrometry Parameters (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Scan Range: m/z 100-1000.
-
-
Data Analysis: The mass spectrum corresponding to the main HPLC peak should show a prominent ion corresponding to the expected molecular weight of the this compound analogue (as [M+H]⁺ or other adducts).
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is for the structural confirmation and purity assessment of the synthesized compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Materials:
-
NMR Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or other appropriate deuterated solvent.
-
Internal Standard (for qNMR): Maleic anhydride (B1165640) or other suitable standard.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in ~0.7 mL of the deuterated solvent in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard proton NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon NMR spectrum.
-
-
Data Analysis:
-
The ¹H and ¹³C NMR spectra should be consistent with the expected structure of the this compound analogue.
-
The absence of significant impurity peaks should be confirmed. Residual solvent peaks should be identified and are generally acceptable at low levels.
-
For quantitative NMR (qNMR), a known amount of an internal standard is added to the sample, and the purity is calculated by comparing the integral of a specific proton signal from the analyte to that of the standard.
-
Data Presentation and Interpretation
The quantitative data from the purity analysis of a synthesized this compound analogue and a less pure alternative are presented in the tables below for comparison.
Table 1: Purity Analysis of Synthesized this compound Analogue A
| Analysis | Parameter | Result | Interpretation |
| HPLC | Purity (by area %) | 98.7% | High purity with minor impurities detected. |
| LC-MS | [M+H]⁺ (observed) | 623.315 | Corresponds to the expected molecular weight. |
| ¹H NMR | Spectral Data | Consistent with proposed structure | Confirms the chemical structure of the main component. |
| Residual Solvents | Acetone (0.1%), Dichloromethane (0.05%) | Trace amounts of solvents from purification. |
Table 2: Purity Analysis of Alternative Synthesis Product B
| Analysis | Parameter | Result | Interpretation |
| HPLC | Purity (by area %) | 85.2% | Significant impurities present. |
| LC-MS | [M+H]⁺ (observed) | 623.312 (major), 509.25 (minor) | Main component is correct, but a significant byproduct is present. |
| ¹H NMR | Spectral Data | Signals consistent with the desired product and additional unassigned peaks. | Presence of one or more impurities. |
| Residual Solvents | Ethyl Acetate (2.5%) | High level of residual solvent. |
Visualizing Workflows and Mechanisms
To further clarify the experimental and biological processes, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and purity confirmation of this compound analogues.
Caption: Mechanism of action of this compound analogues in inhibiting protein synthesis.
Conclusion
The confirmation of purity for synthesized this compound analogues is a non-negotiable step in the drug discovery pipeline. A combination of HPLC, Mass Spectrometry, and NMR spectroscopy provides a comprehensive assessment of both the identity and purity of the target compound. By following rigorous analytical protocols and carefully interpreting the resulting data, researchers can ensure the validity of their findings and make informed decisions in the advancement of novel antibiotic candidates.
References
- 1. Unifying the aminohexopyranose- and peptidyl-nucleoside antibiotics; implications for antibiotic design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dissecting the Nucleoside Antibiotics as Universal Translation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the Amicetin Biosynthesis Gene Cluster from Streptomyces vinaceusdrappus NRRL 2363 Implicates Two Alternative Strategies for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Bamicetin's performance in different bacterial strains
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of Bamicetin's performance. Due to the limited availability of direct comparative studies on this compound in publicly accessible literature, this guide establishes a framework for evaluation based on its mechanism of action and provides illustrative comparisons with other antibiotics targeting similar pathways.
This compound is a nucleoside antibiotic, analogous to amicetin, that is understood to function as a peptidyl transferase inhibitor.[1] This mechanism of action places it within a critical class of antibiotics that target bacterial protein synthesis.[1] Its activity has been noted against both Gram-positive and Gram-negative bacteria, including Mycobacterium tuberculosis.[1]
Mechanism of Action: Inhibition of Protein Synthesis
This compound exerts its antibacterial effect by targeting the bacterial ribosome, specifically inhibiting the peptidyl transferase center (PTC) of the 50S ribosomal subunit. The PTC is responsible for catalyzing the formation of peptide bonds between amino acids, a crucial step in protein synthesis. By binding to the PTC, this compound and similar antibiotics can weaken the binding of aminoacyl-tRNA and obstruct the transfer of the growing polypeptide chain, ultimately halting protein production and leading to bacterial cell death or growth inhibition.
Figure 1. Mechanism of action of this compound as a peptidyl transferase inhibitor.
Performance Comparison
Disclaimer: The MIC values for this compound in the table below are hypothetical and included for illustrative purposes to demonstrate how its performance would be benchmarked. The values for other antibiotics are derived from published data and may vary between studies and specific strains.[2][3][4][5][6][7][8][9]
| Antibiotic | Target/Mechanism | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Escherichia coli (Gram-negative) MIC (µg/mL) |
| This compound (Hypothetical) | Peptidyl Transferase Inhibitor | [Illustrative: 0.5 - 4] | [Illustrative: 4 - 32] |
| Chloramphenicol | Peptidyl Transferase Inhibitor | 2 - 8[3][8] | 2 - 8[3] |
| Linezolid | Peptidyl Transferase Inhibitor | 1 - 4[4][5][6][7][10] | >100[10] |
| Clindamycin (B1669177) | Peptidyl Transferase Inhibitor | 0.06 - 0.5[2][11][12] | >256[2][9] |
| Erythromycin | 50S Ribosomal Subunit Inhibitor | 0.25 - >2048[13][14][15] | 8 - 64 |
| Puromycin | Aminoacyl-tRNA analog | 6.25 - 12.5[16] | 12.5[16] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a generalized method based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard procedure for determining the MIC of an antimicrobial agent.[17][18][19][20][21]
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound (or other test antibiotic) in a suitable solvent at a concentration of 1280 µg/mL.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells of a 96-well microtiter plate.
-
Add 100 µL of the antibiotic stock solution to the first well of each row to be tested, resulting in a concentration of 640 µg/mL.
-
Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, and so on, down to the tenth well. Discard the final 100 µL from the tenth well. This will create a range of antibiotic concentrations (e.g., 320, 160, 80, 40, 20, 10, 5, 2.5, 1.25, 0.625 µg/mL).
-
The eleventh well should contain only broth and inoculum (growth control), and the twelfth well should contain only broth (sterility control).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 10 µL of the prepared bacterial inoculum to each well (except the sterility control well), resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria as detected by the unaided eye.[22]
References
- 1. Characterization of the Amicetin Biosynthesis Gene Cluster from Streptomyces vinaceusdrappus NRRL 2363 Implicates Two Alternative Strategies for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbial kinetics of drug action against gram-positive and gram-negative organisms. II: Effect of clindamycin on Staphylococcus aureus and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro and in vivo Antibacterial Activity of Linezolid Plus Fosfomycin Against Staphylococcus aureus with Resistance to One Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Emergence of Linezolid-Resistant Mutants in a Susceptible-Cell Population of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasmid-Coded Linezolid Resistance in Methicillin-Resistant Staphylococcus aureus from Food and Livestock in Germany - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jcpsp.pk [jcpsp.pk]
- 9. Effect of clindamycin on growth and haemolysin production by Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. facm.ucl.ac.be [facm.ucl.ac.be]
- 11. journals.asm.org [journals.asm.org]
- 12. [Antibacterial activity of clindamycin and lincomycin in broth, serum, and in combination with polymorphonuclear leukocytes against Staphylococcus aureus and Staphylococcus epidermidis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of Erythromycin and Erythromycin-Induced Resistance among Staphylococcus aureus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Investigation of Staphylococcus aureus Isolates Identified as Erythromycin Intermediate by the Vitek-1 System: Comparison with Results Obtained with the Vitek-2 and Phoenix Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Array of Antibacterial Action of Protocatechuic Acid Ethyl Ester and Erythromycin on Staphylococcal Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Green extraction of puromycin-based antibiotics from Streptomyces albofaciens (MS38) for sustainable biopharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 18. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 19. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal Procedures for Bamicetin: A Safety and Operational Guide
Disclaimer: No specific Safety Data Sheet (SDS) or disposal protocol for a substance named "Bamicetin" was found in available resources. The following guidelines are based on established best practices for the disposal of hazardous and toxic laboratory chemicals. Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) department for specific procedures and to ensure compliance with local, regional, and national regulations.
This guide provides essential safety and logistical information for the operational and disposal plans of a hypothetical toxic chemical, "this compound," in a laboratory setting. The procedures outlined are designed to ensure the safety of laboratory personnel and minimize environmental impact.
I. Immediate Safety and Handling Precautions
Prior to any handling or disposal of this compound, it is crucial to be familiar with its potential hazards. Based on the precautionary statements for toxic substances, the following measures should be strictly adhered to:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and chemical-resistant gloves.
-
Ventilation: All work with this compound should be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.
-
Emergency Procedures: In case of accidental exposure:
-
If Swallowed: Immediately call a poison center or doctor. Rinse mouth thoroughly with water.
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
-
Storage: this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The storage location should be locked.
II. This compound Waste Segregation and Collection
Proper segregation of chemical waste is the first and most critical step in the disposal process. Improperly mixed waste streams can lead to dangerous chemical reactions and complicate the disposal process.
| Waste Type | Container | Labeling Requirements |
| Solid this compound Waste | A designated, compatible, and sealable solid waste container. | "Hazardous Waste: Solid this compound" |
| Aqueous Solutions Containing this compound | A designated, compatible, and sealable liquid waste container. Do not mix with organic solvents. | "Hazardous Waste: Aqueous this compound" |
| Organic Solvent Solutions Containing this compound | A designated, compatible, and sealable solvent waste container. Halogenated and non-halogenated solvents should be collected separately. | "Hazardous Waste: Organic this compound (Specify Solvent)" |
| Contaminated Labware (e.g., pipette tips, gloves) | A designated, compatible solid waste container lined with a heavy-duty plastic bag. | "Hazardous Waste: this compound Contaminated Debris" |
| Empty this compound Containers | Original containers. | Deface original label and mark as "EMPTY" |
III. On-Site Neutralization Protocol (Hypothetical)
For small quantities of this compound waste, an on-site neutralization or degradation protocol may be a viable option to render the waste less hazardous before collection by EHS. The following is a hypothetical protocol based on general principles for the degradation of organic compounds. This procedure must be validated for this compound before implementation.
Objective: To degrade this compound in aqueous solutions into less toxic byproducts.
Materials:
-
Aqueous this compound waste
-
Sodium hypochlorite (B82951) solution (bleach)
-
Sodium hydroxide (B78521) (for pH adjustment)
-
Hydrochloric acid (for pH adjustment)
-
pH indicator strips or a calibrated pH meter
-
Stir plate and stir bar
-
Appropriate PPE and a chemical fume hood
Procedure:
-
Preparation: Perform the entire procedure in a chemical fume hood. Ensure all necessary safety equipment is readily available.
-
pH Adjustment: Adjust the pH of the aqueous this compound solution to >10 using sodium hydroxide. This is often necessary to facilitate oxidative degradation.
-
Oxidation: Slowly add an excess of sodium hypochlorite solution to the stirring this compound solution. The reaction may be exothermic; add the bleach in small increments to control the temperature.
-
Reaction Time: Allow the mixture to stir at room temperature for a minimum of 2 hours to ensure complete degradation.
-
Neutralization: After the reaction is complete, neutralize the solution to a pH between 5.5 and 9.5 by slowly adding hydrochloric acid.
-
Disposal: The neutralized solution may be suitable for drain disposal, followed by a copious amount of water. However, institutional policies on drain disposal must be strictly followed. Consult your EHS department before disposing of any treated waste down the drain.
IV. Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
**V. Final Disposal Procedures
Essential Safety Protocols for Handling Potent Compounds
Safe handling of potent chemical compounds in a laboratory setting is paramount to ensure the health and safety of all personnel. Adherence to a comprehensive personal protective equipment (PPE) protocol is the first line of defense against accidental exposure. This guide provides essential, immediate safety and logistical information for handling hazardous chemical powders.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when working with potentially toxic substances. The following table summarizes the recommended equipment.
| PPE Category | Recommended Equipment | Standard/Specification |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves is recommended. The outer glove should be changed immediately upon contamination.[1] | ASTM D6978[1] |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles. A face shield may be required if there is a risk of splashing.[2][3] | ANSI Z.87.1[3], EN166 |
| Body Protection | A lab coat should be worn and properly fastened to cover as much skin as possible. For highly toxic substances, a chemical-resistant suit may be necessary. | N/A |
| Respiratory Protection | In cases where dust or aerosols may be generated, a NIOSH-approved respirator is required. The type of respirator will depend on the exposure risk. | NIOSH-approved |
Operational and Disposal Plan
Handling:
-
Preparation: Before handling the compound, ensure that the designated workspace is clean and uncluttered. Prepare all necessary equipment and reagents.
-
Donning PPE: Put on PPE in the following order: lab coat, inner gloves, outer gloves, and eye/face protection. If required, don a respirator.
-
Weighing and Handling: Conduct all manipulations of the powder within a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure. Use anti-static weigh paper or a weighing boat to prevent dust creation.
-
Post-Handling: After use, decontaminate the work surface with an appropriate cleaning solution.
Disposal:
-
Segregation: All waste contaminated with the hazardous compound, including used PPE and cleaning materials, must be segregated from regular laboratory trash.
-
Labeling: Collect all contaminated waste in a clearly labeled, sealed container marked as "Hazardous Chemical Waste" with the name of the chemical.
-
Disposal: Dispose of the hazardous waste according to your institution's Environmental Health & Safety (EHS) guidelines.
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for safely handling a hazardous chemical powder.
Caption: Workflow for handling hazardous chemical powders.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
